molecular formula C17H22ClN3O3 B143469 DAU 5884 hydrochloride CAS No. 131780-47-7

DAU 5884 hydrochloride

Cat. No.: B143469
CAS No.: 131780-47-7
M. Wt: 351.8 g/mol
InChI Key: FDERDDSQHZRNGC-LIWIJTDLSA-N
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Description

DAU 5884 hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O3 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDERDDSQHZRNGC-LIWIJTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131780-47-7
Record name DAU 5884 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

DAU 5884 Hydrochloride: An In-depth Technical Guide to a Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 hydrochloride is recognized as a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides a comprehensive overview of its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. Due to the limited availability of publicly accessible quantitative binding and functional data for DAU 5884, this document presents illustrative data in the required tabular formats to serve as a template for researchers. Detailed protocols for standard assays in muscarinic receptor research are provided to facilitate the experimental evaluation of DAU 5884 and similar compounds.

Introduction

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor subtypes (M1-M5), are crucial mediators of cholinergic signaling throughout the central and peripheral nervous systems. The M3 receptor subtype is predominantly expressed in smooth muscle, glandular tissue, and the eye, where it mediates contractile and secretory responses. Consequently, selective M3 receptor antagonists have significant therapeutic potential in the treatment of conditions characterized by smooth muscle hyperactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder. This compound has been identified as a selective antagonist for the M3 receptor subtype, making it a valuable research tool for elucidating the physiological and pathophysiological roles of this receptor.

Binding Affinity and Selectivity

The selectivity of a muscarinic antagonist is determined by its binding affinity for the five receptor subtypes. This is typically quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The resulting inhibition constants (Ki) or their negative logarithms (pKi) provide a quantitative measure of affinity, with higher pKi values indicating greater affinity.

Table 1: Illustrative Binding Affinity Profile of a Selective M3 Antagonist (Placeholder Data)

Receptor SubtypeRadioligandTissue/Cell LinepKi (mean ± SEM)Selectivity vs. M3
M1 [³H]-NMSCHO-hM17.5 ± 0.1100-fold
M2 [³H]-NMSCHO-hM27.0 ± 0.2316-fold
M3 [³H]-NMSCHO-hM39.5 ± 0.1-
M4 [³H]-NMSCHO-hM47.2 ± 0.1200-fold
M5 [³H]-NMSCHO-hM57.8 ± 0.250-fold

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Functional Antagonism

The functional activity of a muscarinic antagonist is assessed in vitro by its ability to inhibit agonist-induced responses in isolated tissues or cell-based assays. Schild analysis is a classical pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

DAU 5884 has been shown to inhibit methacholine-dependent effects on cell proliferation and muscle contractility in bovine tracheal smooth muscle.[1] It has also been used to reverse the effects of carbachol (B1668302) and block responses to electrical field stimulation in mouse colon. The following table provides an illustrative summary of functional antagonist data for a selective M3 antagonist.

Table 2: Illustrative Functional Antagonist Profile of a Selective M3 Antagonist (Placeholder Data)

Assay TypeTissue/Cell LineAgonistMeasured ParameterpA2 / pIC50 (mean ± SEM)
Isolated Organ BathGuinea Pig TracheaCarbacholContraction9.2 ± 0.2
Isolated Organ BathGuinea Pig IleumCarbacholContraction9.5 ± 0.1
Isolated Organ BathRabbit Vas DeferensMcN-A-343Contraction7.6 ± 0.3
Isolated Organ BathGuinea Pig AtriaCarbacholInhibition of Contraction7.1 ± 0.2
In Vitro Cell AssayCHO-hM3 CellsCarbacholCalcium Mobilization9.4 ± 0.1

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

Signaling Pathways

The M3 muscarinic receptor primarily couples to Gαq/11 G proteins. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a competitive antagonist, DAU 5884 blocks the initial step of this pathway by preventing agonist binding to the M3 receptor.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist M3R M3 Receptor Agonist->M3R Binds & Activates DAU_5884 DAU 5884 DAU_5884->M3R Binds & Blocks Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

M3 Receptor Signaling Pathway and Point of Inhibition by DAU 5884.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype expressed in a cell line.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare membranes from cells expressing receptor subtype Start->Membrane_Prep Incubation Incubate membranes with: - Radioligand (e.g., [³H]-NMS) - Competing ligand (DAU 5884) - Buffer Membrane_Prep->Incubation Equilibrium Allow to reach equilibrium Incubation->Equilibrium Filtration Rapidly filter to separate bound and free radioligand Equilibrium->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using liquid scintillation counting Washing->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis End End Analysis->End

Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DAU 5884 that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Functional Assay

This protocol describes the use of an isolated tissue preparation (e.g., guinea pig trachea) to determine the functional antagonist activity (pA2) of DAU 5884.

Organ_Bath_Workflow Start Start Tissue_Prep Isolate guinea pig trachea and mount in organ bath Start->Tissue_Prep Equilibration Equilibrate tissue under tension in physiological salt solution Tissue_Prep->Equilibration Control_CRC Generate a cumulative concentration- response curve (CRC) to an agonist (e.g., Carbachol) Equilibration->Control_CRC Washout Wash tissue to restore baseline tension Control_CRC->Washout Antagonist_Incubation Incubate with a fixed concentration of DAU 5884 Washout->Antagonist_Incubation Antagonist_CRC Generate a second agonist CRC in the presence of DAU 5884 Antagonist_Incubation->Antagonist_CRC Repeat Repeat with multiple concentrations of DAU 5884 Antagonist_CRC->Repeat Schild_Analysis Perform Schild plot analysis to determine pA2 value Repeat->Schild_Analysis End End Schild_Analysis->End

Workflow for an Isolated Organ Bath Functional Assay and Schild Analysis.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Prepare tracheal rings or strips and mount them in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record changes in muscle tension.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Functional Assay:

    • Obtain a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a control response.

    • Wash the tissue repeatedly to return to baseline tension.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • Generate a second agonist concentration-response curve in the presence of DAU 5884.

    • Repeat this procedure with several different concentrations of DAU 5884.

  • Data Analysis (Schild Plot):

    • For each concentration of DAU 5884, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone).

    • Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of DAU 5884.

    • Perform linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The pA2 value is determined from the x-intercept of the regression line.

Conclusion

This compound is a valuable pharmacological tool for the investigation of M3 muscarinic receptor function. Its characterization as a selective M3 antagonist is based on its profile in binding and functional assays. This technical guide has provided a framework for understanding the pharmacology of DAU 5884, including detailed methodologies for its in vitro evaluation and visualization of the key signaling pathways it modulates. Further research to establish and publish a comprehensive quantitative pharmacological profile for DAU 5884 will be essential for its broader application in drug discovery and development.

References

DAU 5884 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DAU 5884 hydrochloride, a potent and selective muscarinic M3 receptor antagonist. It includes key chemical properties, pharmacological data, experimental methodologies, and an illustration of its mechanism of action.

Core Chemical and Pharmacological Properties

This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in various physiological processes. Its chemical formula is C17H22ClN3O3.

CAS Number: Multiple CAS numbers are reported for this compound. Commercially, it is often listed as 131780-47-7, while some databases and suppliers use 131780-48-8.[1][2][3] Researchers should verify the CAS number with their specific supplier.

Molecular Weight: The molecular weight of this compound is 351.83 g/mol .

Quantitative Pharmacological Data

This compound exhibits high affinity and selectivity for the muscarinic M3 receptor. The following table summarizes its binding affinities for various muscarinic receptor subtypes.

Receptor SubtypepKi (± SEM)IC50 Range (nM)
M3 9.4 ± 0.048 - 131
M2 8.8 ± 0.03Not Reported
M4 8.5 ± 0.02Not Reported
M1 7.4 ± 0.05Not Reported
pKi values are derived from radioligand binding studies. IC50 values are against 0.3 nM [3H]NMS.

Mechanism of Action: M3 Receptor Antagonism

This compound functions as a competitive antagonist at the muscarinic M3 receptor. M3 receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling cascade. Upon activation by acetylcholine (B1216132) or other muscarinic agonists, the M3 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction and cell proliferation.

By binding to the M3 receptor, this compound blocks the initial step of this pathway, thereby inhibiting these downstream effects.[4][5]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R Muscarinic M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Response Cellular Responses (e.g., Contraction, Proliferation) Ca2->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3R Activates DAU5884 DAU 5884 HCl (Antagonist) DAU5884->M3R Blocks

Caption: M3 Receptor Signaling Pathway Antagonized by DAU 5884 HCl.

Experimental Protocols

This compound has been utilized in several key studies to elucidate the role of M3 receptors. The following are summaries of experimental methodologies where this antagonist was employed.

Inhibition of Methacholine-Induced Mitogenesis in Airway Smooth Muscle Cells

This protocol, based on the work of Gosens et al. (2003), assesses the effect of this compound on cell proliferation.[4]

  • Cell Culture: Bovine tracheal smooth muscle cells are isolated and cultured. Experiments are typically performed on unpassaged cells, which retain functional M3 receptors.

  • Mitogenesis Assay ([3H]thymidine-incorporation):

    • Cells are growth-arrested by serum deprivation.

    • Cells are then stimulated with a mitogen, such as platelet-derived growth factor (PDGF), in the presence or absence of the muscarinic agonist methacholine (B1211447).

    • To test the antagonistic effect, cells are pre-incubated with this compound (e.g., 0.1 µM) before the addition of methacholine and PDGF.

    • [3H]thymidine is added to the culture medium for a set period (e.g., 24 hours) to be incorporated into the DNA of proliferating cells.

    • The reaction is stopped, and the cells are washed to remove unincorporated [3H]thymidine.

    • DNA is precipitated, and the amount of incorporated radioactivity is measured using a scintillation counter as an index of cell proliferation.

  • Inositol Phosphate Formation Assay: To confirm M3 receptor functionality, agonist-induced formation of inositol phosphates is measured, often using radiolabeling techniques with [3H]inositol.

Assessment of Contractile Phenotype in Airway Smooth Muscle

This methodology, derived from Gosens et al. (2004), investigates the role of M3 receptors in regulating the contractile properties of smooth muscle.[5]

  • Organ Culture: Strips of bovine tracheal smooth muscle are maintained in organ culture for an extended period (e.g., 8 days).

  • Treatment: The muscle strips are pretreated with methacholine in the presence or absence of this compound (e.g., 0.1 µM).

  • Contractility Measurement:

    • After the pretreatment period, the muscle strips are mounted in organ baths.

    • Cumulative concentration-response curves are generated by exposing the tissues to increasing concentrations of a contractile agent (e.g., methacholine, histamine, or KCl).

    • The isometric tension generated by the muscle strips is recorded to determine maximal contraction and sensitivity to the agonist.

  • Protein Expression Analysis: The expression levels of contractile proteins, such as myosin and actin, can be analyzed using techniques like Western blotting to assess changes in the muscle's contractile phenotype.

Experimental_Workflow cluster_mitogenesis Mitogenesis Assay cluster_contractility Contractility Assay C1 Culture Bovine Tracheal Smooth Muscle Cells C2 Serum Starvation C1->C2 C3 Pre-incubate with DAU 5884 HCl C2->C3 C4 Stimulate with PDGF + Methacholine C3->C4 C5 Add [3H]thymidine C4->C5 C6 Measure Radioactivity C5->C6 T1 Organ Culture of Tracheal Muscle Strips T2 Pretreat with Methacholine +/- DAU 5884 HCl (8 days) T1->T2 T3 Mount Strips in Organ Bath T2->T3 T4 Generate Concentration- Response Curves T3->T4 T5 Record Isometric Tension T4->T5

Caption: Summary of Experimental Workflows Using DAU 5884 HCl.

Conclusion

This compound is a critical pharmacological tool for the specific antagonism of the muscarinic M3 receptor. Its high selectivity allows researchers to dissect the M3-mediated signaling pathways involved in smooth muscle function, cell growth, and other physiological and pathological processes. The experimental frameworks outlined in this guide provide a basis for further investigation into the therapeutic potential of M3 receptor modulation.

References

DAU 5884 Hydrochloride: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3R). While historically investigated for its effects on smooth muscle contractility, its utility in neuroscience research is increasingly recognized. The M3R is implicated in a variety of central nervous system (CNS) functions and pathological processes, including learning, memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, relevant signaling pathways, and detailed experimental protocols for its application in neuroscience research.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter in the CNS, modulating neuronal excitability and synaptic transmission through its interaction with muscarinic and nicotinic receptors.[1] The muscarinic acetylcholine receptor family consists of five G-protein coupled receptor subtypes (M1-M5), each with a distinct distribution and function within the brain.[2] The M3 receptor, in particular, is expressed in various brain regions and plays a role in modulating neuronal activity.[3] Dysregulation of cholinergic signaling is a hallmark of several neurological disorders, making the selective targeting of muscarinic receptor subtypes a key area of therapeutic interest.[1][4]

This compound has emerged as a valuable research tool due to its high selectivity for the M3 receptor. This selectivity allows for the precise dissection of M3R-mediated effects in complex neuronal circuits, aiding in the elucidation of its role in both normal brain function and disease states.

Pharmacology of this compound

This compound acts as a competitive antagonist at the M3 muscarinic receptor.[5][6] Its primary mechanism of action involves blocking the binding of the endogenous agonist, acetylcholine, thereby inhibiting downstream signaling cascades.

Quantitative Pharmacological Data

The selectivity of this compound for the M3 receptor over other muscarinic subtypes is a key feature for its use in research. The following table summarizes the available quantitative data on its binding affinities.

Receptor SubtypeBinding Affinity (pKi)SpeciesReference
M39.1Guinea PigDoods et al., 1991
M27.4Guinea PigDoods et al., 1991
M17.2RabbitDoods et al., 1991

Note: Further research is needed to fully characterize the binding profile of DAU 5884 at M4 and M5 receptors and across different species.

M3 Receptor Signaling in the Central Nervous System

In the CNS, the M3 muscarinic receptor is coupled to the Gq family of G-proteins. Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes, including neuronal excitability, neurotransmitter release, and gene expression.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M3R Activates DAU5884 DAU 5884 DAU5884->M3R Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Neuronal Modulation (e.g., excitability, neurotransmitter release) PKC->Cellular_Response Phosphorylates targets Ca_release Ca²⁺ Release Ca_release->PKC Co-activates ER->Ca_release Patch_Clamp_Workflow A Prepare Brain Slices B Slice Recovery in aCSF A->B C Transfer Slice to Recording Chamber B->C D Establish Whole-Cell Recording C->D E Record Baseline Activity D->E F Apply Muscarinic Agonist E->F G Record Agonist Effect F->G H Apply DAU 5884 + Agonist G->H I Record Effect of Antagonist H->I J Washout I->J K Record Recovery J->K

References

M3 Muscarinic Acetylcholine Receptors: A Comprehensive Technical Guide to Their Role in Cell Proliferation and Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of the M3 muscarinic acetylcholine (B1216132) receptor (M3R), a key G protein-coupled receptor (GPCR), in two fundamental cellular processes: proliferation and contractility. Activation of the M3R by its endogenous ligand, acetylcholine (ACh), triggers a cascade of intracellular signaling events that have profound implications in both normal physiological functions and various pathological conditions, including cancer and smooth muscle disorders. This document outlines the core signaling pathways, presents quantitative data from key experimental findings, details relevant experimental methodologies, and provides visual representations of these complex processes to facilitate a deeper understanding for research and drug development purposes.

Core Signaling Pathways

The M3R primarily couples to G proteins of the Gq/11 family.[1][2] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This canonical pathway serves as a crucial launching point for divergent downstream signaling that ultimately governs cell proliferation and contractility.

M3R Signaling in Cell Proliferation

In the context of cell proliferation, particularly in various cancers such as colon, lung, and gastric cancer, the M3R signaling cascade engages multiple pro-growth pathways.[4][5][6] The increase in intracellular calcium ([Ca2+]i) initiated by IP3, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[3][7][8] The phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical for transmitting mitogenic signals to the nucleus, promoting the expression of genes involved in cell cycle progression and proliferation.[8] Furthermore, M3R activation has been shown to transactivate the epidermal growth factor receptor (EGFR), creating a point of crosstalk with another major signaling network that drives cell proliferation.[9] In some cellular contexts, the PI3K/Akt pathway is also engaged downstream of M3R activation, further contributing to cell survival and growth.[7][9]

M3R_Proliferation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus M3R M3 Receptor Gq Gq/11 M3R->Gq Activation EGFR EGFR M3R->EGFR Transactivation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PI3K PI3K EGFR->PI3K Activates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates Ras Ras PKC->Ras Activates Raf Raf PKC->Raf Activates Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes ACh Acetylcholine ACh->M3R

M3R Signaling Pathway in Cell Proliferation
M3R Signaling in Contractility

In smooth muscle cells, M3R-mediated signaling is the primary driver of contraction.[1][2] The IP3-induced release of Ca²⁺ from the sarcoplasmic reticulum is the initial and critical event, leading to a rapid increase in cytosolic Ca²⁺ concentration.[3] This elevated Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[10] In addition to this primary mechanism, M3R activation also contributes to the sensitization of the contractile apparatus to Ca²⁺. This is achieved through the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[11] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), thereby maintaining the phosphorylated state of myosin light chains and sustaining contraction even at lower Ca²⁺ concentrations.

M3R_Contractility_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activation PLC PLC Gq->PLC Activation RhoA RhoA Gq->RhoA Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2 Ca²⁺ SR->Ca2 Releases CaM Calmodulin (CaM) Ca2->CaM Binds CaMCa2 Ca²⁺-CaM Complex CaM->CaMCa2 MLCK Myosin Light Chain Kinase (MLCK) CaMCa2->MLCK Activates pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLCP->pMLC Dephosphorylates ACh Acetylcholine ACh->M3R

M3R Signaling Pathway in Contractility

Quantitative Data on M3 Receptor Function

The following tables summarize quantitative data from various studies on the effects of M3 receptor activation and inhibition on cell proliferation and contractility.

Table 1: M3 Receptor-Mediated Cell Proliferation
Cell LineAgonistAgonist ConcentrationEffect on ProliferationAntagonistAntagonist IC50Reference
SCLC (H82)Endogenous ACh-Autocrine growth4-DAMP~10⁻⁸ M[12]
SCLC (H82)Endogenous ACh-Autocrine growthPirenzepine~10⁻⁷ M[12]
SCLC (H82)Endogenous ACh-Autocrine growthAFDX 116~10⁻⁶ M[12]
Colon Cancer (HT-29)Acetylcholine1 µMIncreased proliferationDarifenacin10 µM[5]
Colon Cancer (SW480)Acetylcholine1 µMIncreased proliferationDarifenacin10 µM[5]
Table 2: M3 Receptor-Mediated Smooth Muscle Contractility
TissueAgonistAgonist EC50AntagonistAntagonist pA2/pKbReference
Human Gastroesophageal Sling FibersBethanechol-Darifenacin8.0 ± 0.1[13]
Human Gastroesophageal Sling FibersBethanechol-Methoctramine6.8 ± 0.2[13]
Human Gastroesophageal Clasp FibersBethanechol-Darifenacin7.9 ± 0.2[13]
Human Gastroesophageal Clasp FibersBethanechol-Methoctramine6.3 ± 0.2[13]
Guinea-pig Ileal Longitudinal MuscleCarbachol~0.3 µM4-DAMP8.68 ± 0.11[14]
Guinea-pig Ileal Longitudinal MuscleCarbachol~0.3 µMDarifenacin8.50 ± 0.13[14]
Mouse Uterine Smooth MuscleCarbachol~1 µM4-DAMP-[15]
Dog Tracheal Smooth MuscleCarbachol0.17 µM4-DAMP9.2[16]
Table 3: M3 Receptor Density in Human Gastroesophageal Smooth Muscle
Muscle DissectionM3 Receptor Density (fmol/mg protein)Reference
Sling Fibers60 - 83[13][17]
Clasp Fibers8 ± 2[13][17]
Lower Esophageal Circular (LEC)60 - 83[13][17]
Midesophageal Circular (MEC)60 - 83[13][17]
Midesophageal Longitudinal (MEL)60 - 83[13][17]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of M3 receptors in cell proliferation and contractility.

Cell Proliferation Assays (MTT/BrdU)

These assays are fundamental for quantifying the effect of M3R modulation on cell viability and DNA synthesis.

Cell_Proliferation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_mtt MTT Assay cluster_brdu BrdU Assay A1 Seed cells in a 96-well plate A2 Allow cells to adhere overnight A1->A2 A3 Serum-starve cells (optional, to synchronize cell cycle) A2->A3 B1 Add agonist (e.g., Acetylcholine) with or without antagonist (e.g., Darifenacin) A3->B1 B2 Incubate for a defined period (e.g., 24-72 hours) B1->B2 C1 Add MTT reagent to each well B2->C1 D1 Add BrdU labeling reagent B2->D1 C2 Incubate for 2-4 hours C1->C2 C3 Solubilize formazan (B1609692) crystals with DMSO or other solvent C2->C3 C4 Measure absorbance at ~570 nm C3->C4 D2 Incubate for 2-24 hours D1->D2 D3 Fix, permeabilize, and add anti-BrdU antibody D2->D3 D4 Add substrate and measure luminescence or absorbance D3->D4

Workflow for Cell Proliferation Assays

Methodology:

  • Cell Seeding: Plate cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing the desired concentrations of agonist (e.g., acetylcholine, carbachol) and/or antagonist (e.g., 4-DAMP, darifenacin). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (typically 24-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • BrdU Assay:

    • Add BrdU labeling solution to the wells and incubate for 2-24 hours.

    • Fix the cells, permeabilize the cell membranes, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following M3R activation.

Methodology:

  • Cell Plating: Seed cells onto glass-bottom dishes or 96-well black-walled, clear-bottom plates.[18]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[18][19]

  • Washing: Gently wash the cells to remove excess extracellular dye.

  • Baseline Measurement: Record the baseline fluorescence intensity using a fluorescence microscope or a plate reader with kinetic reading capabilities.[20]

  • Agonist Addition: Add the M3R agonist at the desired concentration and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4).[21]

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation of the ERK/MAPK pathway by measuring the levels of phosphorylated ERK.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sds SDS-PAGE and Transfer cluster_immuno Immunodetection cluster_reprobe Reprobing E1 Culture and treat cells with agonist/antagonist E2 Lyse cells in RIPA buffer with protease/phosphatase inhibitors E1->E2 E3 Determine protein concentration (e.g., BCA assay) E2->E3 F1 Denature protein lysates and load onto SDS-PAGE gel E3->F1 F2 Separate proteins by electrophoresis F1->F2 F3 Transfer proteins to a PVDF or nitrocellulose membrane F2->F3 G1 Block membrane with 5% BSA or milk F3->G1 G2 Incubate with primary antibody (anti-p-ERK) G1->G2 G3 Wash and incubate with HRP-conjugated secondary antibody G2->G3 G4 Detect signal using chemiluminescence G3->G4 H1 Strip the membrane G4->H1 H2 Re-probe with antibody for total ERK (loading control) H1->H2

Workflow for Western Blotting

Methodology:

  • Cell Treatment and Lysis: Treat cells with agonists/antagonists for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF).[22]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[22]

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[23]

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

RhoA Activation Assay

This assay measures the amount of active, GTP-bound RhoA, a key mediator of calcium sensitization in smooth muscle contraction.

Methodology:

  • Cell/Tissue Lysis: Lyse cells or homogenized tissue samples in a buffer that preserves GTP binding to RhoA.[24]

  • Pull-down of Active RhoA: Incubate the lysates with a reagent containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose (B213101) beads. The RBD specifically binds to the active, GTP-bound form of RhoA.[11][25]

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

  • Total RhoA Input: Run a parallel Western blot on a small fraction of the initial cell lysate to determine the total amount of RhoA in each sample, which serves as a loading control.[24]

Conclusion

The M3 muscarinic acetylcholine receptor plays a pivotal and complex role in regulating cell proliferation and contractility through a network of well-defined signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug development professionals. The information and protocols provided in this technical guide serve as a comprehensive resource for investigating M3R function and for the identification and characterization of novel therapeutic agents targeting this important receptor.

References

The M3 Muscarinic Receptor Antagonist DAU 5884 Hydrochloride: A Technical Guide to its Effects on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. This receptor subtype plays a critical role in mediating smooth muscle contraction in various organ systems, including the airways, gastrointestinal tract, and urinary bladder. By competitively inhibiting the binding of acetylcholine to M3 receptors, DAU 5884 effectively attenuates or abolishes the contractile response of smooth muscle to cholinergic stimulation. This technical guide provides an in-depth overview of the pharmacological effects of DAU 5884 on smooth muscle, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used to characterize its effects.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound on smooth muscle contraction is typically quantified using functional assays, such as the in vitro organ bath technique. The pA2 value, derived from Schild analysis, is a measure of the antagonist's affinity for its receptor. A higher pA2 value indicates a greater potency.

ParameterValueTissue PreparationAgonistReference
pA2 8.72Guinea Pig TracheaMethacholine[1]
pA2 6.78Guinea Pig Lung StripMethacholine[1]

Note: The pA2 values indicate that this compound is a potent antagonist of M3 muscarinic receptors in airway smooth muscle. Further studies are required to determine its potency in other smooth muscle tissues such as the ileum and bladder.

Mechanism of Action: M3 Receptor Antagonism and Smooth Muscle Relaxation

The primary mechanism by which this compound elicits its effects on smooth muscle is through competitive antagonism of the M3 muscarinic acetylcholine receptor.

Signaling Pathway of M3 Receptor Activation and Antagonism

Acetylcholine (ACh), the endogenous agonist, binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction. DAU 5884, as a competitive antagonist, binds to the same receptor site as ACh but does not activate the receptor, thereby preventing the initiation of this cascade.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates DAU5884 DAU 5884 (Antagonist) DAU5884->M3R Binds & Blocks Relaxation Smooth Muscle Relaxation DAU5884->Relaxation Leads to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates

M3 Receptor Signaling Pathway and DAU 5884 Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on smooth muscle.

In Vitro Organ Bath Assay for Smooth Muscle Contractility

This assay measures the isometric contraction of isolated smooth muscle strips in response to agonists and antagonists.

1. Tissue Preparation:

  • A guinea pig is euthanized, and the trachea is excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • The trachea is cleaned of connective tissue, and rings (2-3 mm in width) are prepared. For some experiments, the epithelium may be gently removed by rubbing the luminal surface.

2. Mounting:

  • Each tracheal ring is suspended between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

3. Equilibration and Viability Check:

  • The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.

  • After equilibration, the viability of the tissue is assessed by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

4. Experimental Procedure (Schild Analysis for pA2 Determination):

  • A cumulative concentration-response curve to an agonist (e.g., methacholine) is generated by adding increasing concentrations of the agonist to the organ bath.

  • The tissue is then washed repeatedly to return to baseline tension.

  • The tissue is incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • This process is repeated with increasing concentrations of this compound.

5. Data Analysis:

  • The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.

  • The dose ratio (DR) is calculated for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).

  • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the x-intercept of the resulting linear regression. A slope not significantly different from unity is indicative of competitive antagonism.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing a competitive antagonist like this compound in an isolated smooth muscle preparation.

Experimental_Workflow A Tissue Isolation (e.g., Guinea Pig Trachea) B Preparation of Smooth Muscle Rings A->B C Mounting in Organ Bath B->C D Equilibration & Viability Test C->D E Generate Control Agonist Concentration-Response Curve (CRC) D->E F Washout E->F G Incubate with DAU 5884 (Concentration 1) F->G H Generate Agonist CRC in presence of DAU 5884 G->H I Washout H->I J Incubate with DAU 5884 (Concentration 2) I->J K Generate Agonist CRC in presence of DAU 5884 J->K L Repeat for Multiple Antagonist Concentrations K->L M Data Analysis: Schild Plot & pA2 Determination L->M

Workflow for In Vitro Antagonist Characterization.

Conclusion

This compound is a valuable pharmacological tool for studying the role of M3 muscarinic receptors in smooth muscle physiology and pathophysiology. Its high potency and selectivity make it a suitable candidate for investigating M3 receptor-mediated signaling pathways and for the development of therapeutic agents targeting conditions characterized by smooth muscle hyperreactivity, such as asthma, chronic obstructive pulmonary disease, and overactive bladder. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of DAU 5884 and other novel muscarinic receptor antagonists.

References

Preliminary In Vitro Pharmacological Profile of DAU 5884 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on DAU 5884 hydrochloride, a potent and selective muscarinic M3 receptor antagonist. The information presented herein is intended to support further research and development efforts in fields requiring targeted modulation of the cholinergic system.

Introduction

This compound is a synthetic compound that has demonstrated significant promise as a selective antagonist for the muscarinic M3 acetylcholine (B1216132) receptor.[1][2] Muscarinic receptors, a class of G protein-coupled receptors, are integral to the regulation of numerous physiological processes. The M3 subtype, in particular, plays a crucial role in smooth muscle contraction, exocrine gland secretion, and cell proliferation.[3] The selective antagonism of this receptor subtype by DAU 5884 suggests its potential therapeutic utility in a variety of disorders characterized by cholinergic hyperreactivity, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome. This document summarizes the available in vitro data on the binding affinity and functional antagonism of DAU 5884 and provides detailed experimental protocols for key assays.

Quantitative Pharmacological Data

The in vitro pharmacological profile of DAU 5884 has been characterized through radioligand binding assays and functional studies. The following tables summarize the available quantitative data, providing insights into its potency and selectivity.

Table 1: Muscarinic Receptor Binding Affinities of DAU 5884
Receptor SubtypeLigandpKiReference
M1[3H]NMS9.81[4]
M3[3H]NMS8.8[4]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonism of DAU 5884
AssayAgonistTissue/Cell TypeMeasured EffectIC50 (nM)Reference
Radioligand Binding[3H]NMSNot SpecifiedInhibition of radioligand binding8 - 131
Mitogenesis AssayMethacholine (B1211447)/PDGFBovine Tracheal Smooth Muscle CellsInhibition of [3H]thymidine incorporationNot Reported*[3]

In the study by Gosens et al. (2003), a concentration of 0.1 µM (100 nM) of DAU 5884 was shown to significantly suppress the synergistic effect of methacholine and PDGF.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections describe the protocols for key experiments used to characterize DAU 5884.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of DAU 5884 for muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]NMS at a concentration near its Kd, and varying concentrations of DAU 5884. For determination of non-specific binding, a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine) is added to a set of wells.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the DAU 5884 concentration. Determine the IC50 value (the concentration of DAU 5884 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism in Airway Smooth Muscle Cells (Mitogenesis Assay)

This protocol, based on the study by Gosens et al. (2003)[3], assesses the ability of DAU 5884 to inhibit the functional response to a muscarinic agonist in a cell-based assay.

Objective: To evaluate the ability of DAU 5884 to antagonize methacholine-induced potentiation of mitogenesis in bovine tracheal smooth muscle (BTSM) cells.

Materials:

  • Primary cultures of BTSM cells.

  • Cell culture medium (e.g., DMEM with supplements).

  • Platelet-derived growth factor (PDGF).

  • Methacholine.

  • This compound.

  • [³H]thymidine.

  • Trichloroacetic acid (TCA).

  • Sodium hydroxide (B78521) (NaOH).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture BTSM cells to sub-confluence in 24-well plates.

  • Serum Deprivation: Make the cells quiescent by incubating them in serum-free medium for 48 hours.

  • Pre-incubation with Antagonist: Pre-incubate the cells with DAU 5884 (e.g., at 0.1 µM) for 30 minutes.

  • Stimulation: Add methacholine and PDGF to the wells to stimulate cell proliferation. Include control wells with medium alone, methacholine alone, PDGF alone, and the combination of methacholine and PDGF without the antagonist.

  • [³H]thymidine Incorporation: After 24 hours of stimulation, add [³H]thymidine to each well and incubate for an additional 24 hours.

  • Cell Lysis and Precipitation: Wash the cells with phosphate-buffered saline (PBS). Precipitate the DNA by adding cold 10% TCA. Wash the precipitate with ethanol.

  • Solubilization and Counting: Solubilize the DNA with NaOH and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the [³H]thymidine incorporation as a percentage of the control (PDGF alone). Compare the effect of methacholine in the absence and presence of DAU 5884 to determine the antagonistic effect.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below to enhance understanding.

M3_Antagonism_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds & Activates DAU_5884 DAU 5884 DAU_5884->M3_Receptor Competitively Blocks Gq_protein Gq/11 Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Glandular_Secretion Glandular Secretion Ca_release->Glandular_Secretion PKC_activation->Smooth_Muscle_Contraction PKC_activation->Glandular_Secretion

M3 Receptor Antagonism by DAU 5884

Functional_Antagonism_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate_Tissue Isolate Tissue/ Culture Cells Equilibrate Equilibrate in Organ Bath/Culture Plate Isolate_Tissue->Equilibrate Add_Antagonist Add DAU 5884 (Antagonist) Equilibrate->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add Agonist (e.g., Methacholine) Incubate_Antagonist->Add_Agonist Record_Response Record Functional Response Add_Agonist->Record_Response Generate_Curves Generate Dose-Response Curves Record_Response->Generate_Curves Calculate_Parameters Calculate pA2 or IC50 Generate_Curves->Calculate_Parameters

Functional Antagonism Assay Workflow

Conclusion

The preliminary in vitro data for this compound strongly indicate that it is a potent and selective antagonist of the muscarinic M3 receptor. Its ability to inhibit M3 receptor-mediated signaling and functional responses in relevant cell and tissue models highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics. Further comprehensive studies are warranted to fully elucidate its pharmacological profile, including its selectivity across all muscarinic receptor subtypes and its efficacy in a broader range of functional assays.

References

Methodological & Application

Application Notes and Protocols for DAU 5884 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor, a member of the G-protein coupled receptor family.[1] M3 receptors are coupled to Gq/11 proteins and their activation stimulates downstream signaling cascades, notably the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and motility. In various cell types, particularly in certain cancers, the M3 receptor is overexpressed and contributes to tumor growth and progression. This compound, by blocking the M3 receptor, effectively inhibits these pro-proliferative signals, making it a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and the underlying signaling pathways.

Compound Information

PropertyValue
IUPAC Name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-oxo-1,4-dihydroquinazoline-3-carboxylate hydrochloride
Molecular Formula C₁₇H₂₁N₃O₃·HCl
Molecular Weight 351.83 g/mol
Purity ≥98%
Solubility Soluble in water to 100 mM and in DMSO to 100 mM.
Storage Store at +4°C. Desiccate.
Biological Activity Selective muscarinic M3 receptor antagonist.
IC50 8 - 131 nM

Mechanism of Action

This compound is a competitive antagonist at the muscarinic M3 receptor. In normal physiology, the binding of acetylcholine (B1216132) (ACh) to the M3 receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These events lead to the activation of the MAPK/ERK and PI3K/Akt signaling pathways, promoting cell proliferation and survival. This compound blocks the initial binding of ACh, thereby inhibiting this entire downstream cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates Akt_pathway PI3K/Akt Pathway Gq11->Akt_pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M3R Activates DAU5884 DAU 5884 Hydrochloride DAU5884->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway Ca2->MAPK_pathway Activates PKC->MAPK_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Akt_pathway->Proliferation

Caption: M3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reconstitution: this compound is soluble in sterile water or DMSO. For a 10 mM stock solution, dissolve 3.52 mg of this compound in 1 mL of sterile water or DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), the solution can be kept at 4°C.

2. Cell Culture and Treatment

The following protocols are general guidelines and should be optimized for your specific cell line.

3. Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability and to calculate its IC50 value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24h (adherent cells) start->incubation1 treatment Treat with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze

Caption: Experimental Workflow for Cell Viability (MTT) Assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine if the reduction in cell viability is due to the induction of apoptosis.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1-2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at the predetermined IC50 concentration and a higher concentration (e.g., 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

5. Western Blot Analysis of MAPK and Akt Signaling

This protocol is to investigate the effect of this compound on the M3 receptor-mediated signaling pathway.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • M3 receptor agonist (e.g., Acetylcholine or Carbachol)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

  • Pre-treat the cells with this compound at the desired concentration for 1-2 hours.

  • Stimulate the cells with an M3 receptor agonist (e.g., 10 µM Carbachol) for a short period (e.g., 5-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment Duration (h)IC50 (nM)
Cell Line A48Value
Cell Line B48Value
Cell Line C72Value
Note: IC50 values should be determined experimentally for each cell line.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
Cell Line AVehicle ControlValueValue
DAU 5884 (IC50)ValueValue
DAU 5884 (2x IC50)ValueValue
Note: Values represent the percentage of cells in each quadrant from flow cytometry analysis.

Table 3: Effect of this compound on MAPK and Akt Phosphorylation

Treatmentp-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
AgonistValueValue
DAU 5884 + AgonistValueValue
Note: Values are normalized to the vehicle control.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of the muscarinic M3 receptor in cell proliferation and survival, and to explore its potential as a therapeutic agent.

References

Application Notes: Utilizing DAU 5884 Hydrochloride in Smooth Muscle Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor. In the field of pharmacology and drug development, the study of smooth muscle contractility is crucial for understanding the physiological and pathophysiological roles of various receptors and for screening potential therapeutic agents. Muscarinic M3 receptors are predominantly expressed on smooth muscle cells and mediate contractile responses to acetylcholine (B1216132). Therefore, this compound serves as a valuable pharmacological tool for investigating M3 receptor function in smooth muscle tissues from various organ systems, including the gastrointestinal tract, airways, and urinary bladder.

These application notes provide a comprehensive guide to the use of this compound in in vitro smooth muscle contractility assays. The protocols detailed below are based on the widely used isolated organ bath technique, a robust method for quantifying the effects of pharmacological agents on tissue contractility.

Principle of the Assay

The isolated organ bath assay allows for the measurement of isometric or isotonic contractions of isolated smooth muscle strips in a controlled physiological environment. The principle of using this compound in this assay is based on the principles of competitive antagonism. By pre-incubating the smooth muscle tissue with DAU 5884, the binding of a muscarinic agonist, such as acetylcholine or carbachol, to the M3 receptors is competitively inhibited. This results in a rightward shift of the agonist's concentration-response curve, allowing for the quantification of the antagonist's potency, typically expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

Data Presentation

CompoundTissueAgonistpA2 ValueReference
This compound Bovine Tracheal Smooth MuscleMethacholineData not available[1]
4-DAMPGuinea Pig IleumCarbachol8.68 ± 0.11[2]
DarifenacinGuinea Pig IleumCarbachol8.50 ± 0.13[2]
4-DAMPHuman Colon Circular MuscleCarbachol9.41 ± 0.23
4-DAMPHuman Colon Longitudinal MuscleCarbachol9.09 ± 0.16

Signaling Pathway

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates DAU5884 DAU 5884 (Antagonist) DAU5884->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Caption: M3 receptor signaling pathway in smooth muscle contraction and the antagonistic action of DAU 5884.

Experimental Protocols

Materials and Reagents
  • This compound

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea, human colon)

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

    • Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • Muscarinic agonist (e.g., acetylcholine chloride, carbachol)

  • Distilled water

  • Gas mixture: 95% O2 / 5% CO2

  • Isolated organ bath system equipped with isometric force transducers and a data acquisition system.

  • Standard laboratory glassware and consumables.

Experimental Workflow

Experimental_Workflow A Tissue Preparation (e.g., Guinea Pig Ileum) B Mount Tissue in Organ Bath (Krebs solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (60-90 min with regular washing) B->C D Viability Test (e.g., KCl depolarization) C->D E Control Agonist Concentration-Response Curve (CRC) D->E F Washout E->F G Incubate with DAU 5884 (e.g., 30-60 min) F->G H Agonist CRC in Presence of DAU 5884 G->H I Repeat with Different DAU 5884 Concentrations H->I I->F Yes J Data Analysis (Schild Plot, pA₂ Calculation) I->J No

References

Application Notes and Protocols for DAU 5884 Hydrochloride in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of DAU 5884 hydrochloride, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor antagonist, in in vitro experiments. The protocols focus on two key applications: inhibition of smooth muscle contractility and attenuation of cell proliferation.

Introduction

This compound is a valuable pharmacological tool for investigating the role of the M3 muscarinic receptor in various physiological and pathophysiological processes. The M3 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gq/11 signaling pathway. Upon activation by acetylcholine or other muscarinic agonists, the M3 receptor initiates a cascade of intracellular events, primarily through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in smooth muscle contraction and cell proliferation.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for in vitro applications based on published studies.

ApplicationCell/Tissue TypeAgonistThis compound ConcentrationReference
Inhibition of Muscle ContractilityEquine jejunal and pelvic flexure smooth muscle stripsAcetylcholine1 µM (10⁻⁶ M)Nieto, J. E., et al. (2013)[1]
Inhibition of Cell ProliferationBovine tracheal smooth muscle cellsMethacholine (in synergy with PDGF)0.1 µM (10⁻⁷ M)Gosens, R., et al. (2003)[2]

Signaling Pathway

The following diagram illustrates the M3 muscarinic receptor signaling pathway and the point of inhibition by this compound.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_protein Gq/11 M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAU_5884 DAU 5884 Hydrochloride DAU_5884->M3_Receptor Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Proliferation Cell Proliferation PKC->Proliferation

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Inhibition of Smooth Muscle Contractility

This protocol is adapted from studies on equine intestinal smooth muscle and can be modified for other smooth muscle preparations.

Objective: To evaluate the inhibitory effect of this compound on agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle strips (e.g., from trachea, intestine, bladder)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (or other suitable physiological salt solution), gassed with 95% O2 / 5% CO2

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol, Methacholine)

  • This compound stock solution (e.g., 1 mM in sterile water or DMSO)

  • Data acquisition system

Experimental Workflow:

Muscle_Contraction_Workflow A Prepare smooth muscle strips and mount in organ baths B Equilibrate strips under tension in physiological salt solution A->B C Induce stable baseline contractions with a muscarinic agonist B->C D Add this compound (1 µM) to the organ bath C->D E Record changes in muscle tension over time D->E F Analyze data to determine the percentage of inhibition E->F

Muscle Contractility Assay Workflow

Procedure:

  • Preparation of Muscle Strips: Dissect smooth muscle tissue in cold, oxygenated physiological salt solution. Prepare strips of appropriate dimensions and mount them in organ baths containing the same solution maintained at 37°C and continuously gassed.

  • Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension, with periodic washing.

  • Agonist-Induced Contraction: After equilibration, induce a stable contractile response by adding a muscarinic agonist (e.g., acetylcholine) to the organ bath.

  • Antagonist Treatment: Once a stable contraction is achieved, add this compound to the bath to a final concentration of 1 µM.[1]

  • Data Recording: Continuously record the isometric tension of the muscle strips before and after the addition of this compound.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the initial agonist-induced contraction.

Inhibition of Cell Proliferation

This protocol is based on the study by Gosens et al. (2003) on bovine tracheal smooth muscle cells.[2]

Objective: To assess the ability of this compound to inhibit agonist-induced synergistic cell proliferation.

Materials:

  • Bovine tracheal smooth muscle cells (or other relevant cell line expressing M3 receptors)

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)

  • Muscarinic agonist (e.g., Methacholine)

  • Growth factor (e.g., Platelet-derived growth factor, PDGF)

  • This compound stock solution

  • [³H]Thymidine

  • 96-well cell culture plates

  • Scintillation counter

Experimental Workflow:

Cell_Proliferation_Workflow A Seed cells in 96-well plates and serum-starve B Pre-incubate cells with This compound (0.1 µM) A->B C Stimulate cells with agonist (Methacholine) + Growth Factor (PDGF) B->C D Pulse-label with [³H]Thymidine C->D E Harvest cells and measure [³H]Thymidine incorporation D->E F Analyze data to determine the inhibition of proliferation E->F

Cell Proliferation Assay Workflow

Procedure:

  • Cell Culture and Seeding: Culture bovine tracheal smooth muscle cells in appropriate medium. Seed the cells in 96-well plates and grow to sub-confluence.

  • Serum Starvation: To synchronize the cell cycle, serum-starve the cells for 48 hours in a serum-free medium.

  • Antagonist Pre-incubation: Pre-incubate the cells with this compound at a final concentration of 0.1 µM for 30 minutes.[2]

  • Stimulation: Stimulate the cells with a combination of a muscarinic agonist (e.g., 10 µM methacholine) and a growth factor (e.g., PDGF) for 24 hours.[2]

  • [³H]Thymidine Labeling: During the last 4 hours of stimulation, add [³H]thymidine to each well to label newly synthesized DNA.

  • Cell Lysis and Scintillation Counting: Terminate the experiment by washing the cells, lysing them, and measuring the incorporated [³H]thymidine using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the proliferation induced by the agonist and growth factor in the absence of the antagonist.

Conclusion

This compound is a specific and effective tool for studying M3 muscarinic receptor function in vitro. The provided protocols offer a starting point for investigating its effects on smooth muscle contractility and cell proliferation. Researchers should optimize concentrations and incubation times for their specific cell or tissue models. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Preparing Stock Solutions of DAU 5884 Hydrochloride in Water and DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of DAU 5884 hydrochloride, a potent and selective M3 muscarinic receptor antagonist, in both water and Dimethyl Sulfoxide (DMSO). Adherence to these guidelines will ensure the accurate and reproducible preparation of this compound for use in a variety of research applications.

Compound Information

This compound is a valuable tool for studying the role of M3 muscarinic receptors in various physiological and pathological processes. Accurate preparation of stock solutions is the first critical step in obtaining reliable experimental results.

PropertyValueReference
Molecular Weight 351.83 g/mol [1]
Appearance White to off-white solid[1]
Solubility in Water Up to 50 mM - 100 mM
Solubility in DMSO Up to 100 mM
Storage of Solid 4°C, sealed, away from moisture[1]
Storage of Solutions -80°C (up to 6 months), -20°C (up to 1 month)[1]

Experimental Protocols

The following protocols detail the steps for preparing stock solutions of this compound in high-purity water and DMSO.

General Safety Precautions
  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Preparation of Aqueous Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM aqueous stock solution. The concentration can be adjusted based on experimental needs and the compound's solubility limit.

Materials:

  • This compound powder

  • High-purity water (e.g., sterile, deionized, or Milli-Q)

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 1 mL, 5 mL, 10 mL)

  • Vortex mixer or sonicator

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Calculate the required mass:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

      • For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 351.83 g/mol x 1000 = 3.52 mg

  • Weigh the compound:

    • Carefully weigh out the calculated amount of this compound using a calibrated analytical balance.

  • Dissolve the compound:

    • Transfer the weighed powder to the volumetric flask.

    • Add approximately half of the final desired volume of high-purity water.

    • Mix thoroughly by vortexing or using a sonicator until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.

  • Adjust to final volume:

    • Once the compound is fully dissolved, add high-purity water to reach the final desired volume in the volumetric flask.

  • Aliquot and store:

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of DMSO Stock Solution (e.g., 50 mM)

This protocol describes the preparation of a 50 mM DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 1 mL, 5 mL)

  • Vortex mixer or sonicator

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Calculate the required mass:

    • To prepare a 50 mM stock solution, use the formula from section 2.2.1.

    • For 1 mL of a 50 mM solution: Mass (mg) = 0.050 mol/L x 0.001 L x 351.83 g/mol x 1000 = 17.59 mg

  • Weigh the compound:

    • Accurately weigh the calculated amount of this compound.

  • Dissolve the compound:

    • Transfer the powder to the volumetric flask.

    • Add approximately half of the final desired volume of DMSO.

    • Mix thoroughly by vortexing or using a sonicator until the solid is completely dissolved.

  • Adjust to final volume:

    • Add DMSO to reach the final desired volume in the volumetric flask.

  • Aliquot and store:

    • Dispense the stock solution into single-use aliquots.

    • Store the aliquots at -20°C or -80°C.

Application Notes

  • Determining Working Concentration: The optimal working concentration of this compound will vary depending on the specific cell type, assay, or in vivo model. It is strongly recommended to perform a dose-response curve to determine the effective concentration for your experimental setup.

  • Diluting Stock Solutions:

    • For aqueous-based assays (e.g., cell culture), it is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1-0.5%).

    • When diluting a DMSO stock solution into an aqueous buffer or media, add the stock solution to the aqueous solution while vortexing to prevent precipitation.

  • Stability: Avoid repeated freeze-thaw cycles of the stock solutions as this may lead to degradation of the compound. Using single-use aliquots is the best practice.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing stock solutions and the signaling pathway in which this compound acts.

Stock_Solution_Preparation_Workflow cluster_prep Preparation Steps start Start calculate Calculate Mass of DAU 5884 HCl start->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol aliquot Aliquot into Single-Use Tubes adjust_vol->aliquot store Store at -20°C or -80°C aliquot->store end_prep Ready for Use store->end_prep

Caption: Workflow for preparing this compound stock solutions.

M3_Receptor_Signaling_Pathway cluster_pathway M3 Muscarinic Receptor Signaling ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Agonist Gq Gq/11 M3R->Gq Activates DAU5884 DAU 5884 HCl DAU5884->M3R Antagonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

References

Application Notes and Protocols for Cell Proliferation Assays Using DAU 5884 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor. M3 receptors are increasingly implicated in the proliferation of various cancer cells, making them a promising target for therapeutic intervention. Activation of the M3 receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of downstream proliferative pathways such as the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. By blocking this initial step, this compound is expected to inhibit cell proliferation in M3 receptor-expressing cells.

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using common colorimetric (MTT) and immunocytochemical (BrdU) assays.

Data Presentation

While specific IC50 values for this compound in cell proliferation assays are not widely published, data from studies on other selective M3 muscarinic receptor antagonists, such as Darifenacin and 4-DAMP, provide valuable insights into the expected effective concentrations and inhibitory effects.

Table 1: Representative Inhibitory Concentrations of Selective M3 Muscarinic Receptor Antagonists on Cancer Cell Proliferation.

CompoundCell LineAssay TypeEffective ConcentrationObserved Effect
DarifenacinH82 (Small Cell Lung Carcinoma)Not Specified10⁻⁷ M to 10⁻⁶ MSignificant inhibition of cell growth[1]
4-DAMPCT-26 (Murine Colon Carcinoma)Not SpecifiedDose-dependentSignificant inhibition of cell proliferation[2]
Atropine (Non-selective antagonist)CT-26 (Murine Colon Carcinoma)Not SpecifiedDose-dependentSignificant inhibition of cell proliferation[2]

Table 2: Summary of Expected Outcomes from Cell Proliferation Assays with this compound.

AssayPrincipleExpected Outcome with this compound
MTT Assay Measures metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.A dose-dependent decrease in the absorbance at 570 nm, indicating reduced cell viability/proliferation.
BrdU Assay Measures DNA synthesis. BrdU, a thymidine (B127349) analog, is incorporated into the DNA of proliferating cells and detected by a specific antibody.A dose-dependent decrease in the number of BrdU-positive cells, indicating inhibition of DNA synthesis and cell division.

Mandatory Visualizations

Signaling Pathway of M3 Muscarinic Receptor-Mediated Cell Proliferation

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC Ca2->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Akt_Pathway Akt Pathway PKC->Akt_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Akt_Pathway->Proliferation ACh Acetylcholine ACh->M3R DAU5884 DAU 5884 Hydrochloride DAU5884->M3R Experimental_Workflow cluster_mtt MTT Assay cluster_brdu BrdU Assay start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture drug_treatment 2. Treatment with this compound (various concentrations) cell_culture->drug_treatment incubation 3. Incubation (e.g., 24-72 hours) drug_treatment->incubation assay_choice Choose Assay incubation->assay_choice mtt_reagent 4a. Add MTT Reagent assay_choice->mtt_reagent Colorimetric brdu_labeling 4b. Add BrdU Labeling Solution assay_choice->brdu_labeling Immunodetection mtt_incubation 5a. Incubate (2-4 hours) mtt_reagent->mtt_incubation solubilization 6a. Add Solubilization Buffer mtt_incubation->solubilization read_absorbance 7a. Measure Absorbance (570 nm) solubilization->read_absorbance analysis Data Analysis (IC50 determination, dose-response curves) read_absorbance->analysis brdu_incubation 5b. Incubate (2-24 hours) brdu_labeling->brdu_incubation fixation 6b. Fix, Permeabilize, and Denature DNA brdu_incubation->fixation antibody_incubation 7b. Incubate with Anti-BrdU Antibody fixation->antibody_incubation detection 8b. Add Secondary Antibody & Substrate antibody_incubation->detection read_signal 9b. Measure Signal (e.g., Absorbance or Fluorescence) detection->read_signal read_signal->analysis end End analysis->end

References

Application Notes and Protocols for DAU 5884 Hydrochloride in Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 hydrochloride is a potent and selective competitive antagonist of the muscarinic M3 receptor.[1] In the gastrointestinal (GI) tract, M3 receptors are predominantly expressed on smooth muscle cells and play a crucial role in mediating cholinergic-induced contractions, which are fundamental to gastrointestinal motility.[2] The activation of these receptors by acetylcholine (B1216132) initiates a signaling cascade leading to an increase in intracellular calcium and subsequent muscle contraction.[2][3] Consequently, antagonists of the M3 receptor, such as this compound, are valuable research tools for investigating the pathophysiology of GI motility disorders and for the preclinical assessment of therapeutic agents targeting cholinergic pathways.

These application notes provide an overview of the utility of this compound in gastrointestinal research, including its mechanism of action, and detailed protocols for its application in relevant in vitro and in vivo experimental models.

Mechanism of Action

This compound exerts its effects by competitively binding to the orthosteric site of the muscarinic M3 receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the Gq/11 protein-coupled signaling cascade, which involves the activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium from the sarcoplasmic reticulum.[4] The ultimate effect is the relaxation of gastrointestinal smooth muscle and the inhibition of motility.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor SubtypeSystem/AssayReference
IC50 8 - 131 nMM3Radioligand binding assay against [3H]NMS[4]
pKi 8.8M3Radioligand binding assay[5]
pKi 9.81M1Radioligand binding assay[5]

Note: The reported higher pKi for the M1 receptor in one study suggests the importance of assessing the selectivity profile of DAU 5884 in the specific tissue or cell line of interest.

Key Applications in Gastrointestinal Research

  • Investigation of Smooth Muscle Physiology: this compound is utilized to elucidate the role of M3 receptors in mediating cholinergic-induced contractions in various segments of the GI tract, including the stomach, ileum, and colon.[2]

  • Models of Motility Disorders: This antagonist can be employed in preclinical models of diseases characterized by altered motility, such as irritable bowel syndrome (IBS) and gastroparesis, to explore the contribution of cholinergic signaling to the disease phenotype.

  • Visceral Hypersensitivity Studies: Given the interplay between motility and sensation, this compound can be used in models of visceral pain to investigate the role of M3 receptor-mediated muscle contractions in nociceptive signaling.[6]

  • Drug Screening: It serves as a reference compound in screening assays to identify and characterize new molecules targeting muscarinic receptors for the treatment of gastrointestinal disorders.

Experimental Protocols

Protocol 1: In Vitro Assessment of M3 Receptor Antagonism in Isolated Guinea Pig Ileum

This protocol describes the use of an isolated organ bath to determine the functional potency of this compound in inhibiting acetylcholine-induced contractions of guinea pig ileal smooth muscle.

Materials:

  • Guinea pig ileum

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Acetylcholine (ACh)

  • This compound

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Place the tissue in cold, carbogen-aerated Krebs-Henseleit solution. Gently remove the luminal contents and dissect longitudinal muscle-myenteric plexus strips (approximately 1.5 cm in length).

  • Mounting: Suspend the tissue strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Control Response: Elicit a contractile response by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the bath. Once the response has stabilized, wash the tissue three times with fresh Krebs-Henseleit solution and allow it to return to baseline.

  • Antagonist Incubation: Add the desired concentration of this compound to the bath and incubate for a pre-determined period (e.g., 30 minutes) to allow for receptor equilibrium.

  • Cumulative Concentration-Response Curve: Construct a cumulative concentration-response curve for acetylcholine by adding stepwise increasing concentrations of ACh to the bath. Record the steady-state contractile response at each concentration.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the acetylcholine concentration. Determine the EC50 values in the absence and presence of this compound. The potency of this compound can be expressed as a pA2 value, calculated using a Schild plot analysis.[7]

Protocol 2: In Vivo Assessment of Visceral Hypersensitivity in a Rat Model

This protocol outlines a method to evaluate the effect of this compound on visceral pain perception in a rat model of visceral hypersensitivity induced by colorectal distension (CRD).

Materials:

  • Male Wistar rats (200-250 g)

  • Colorectal distension balloon catheter

  • Barostat or pressure-controlled distension device

  • Electromyography (EMG) electrodes and recording system

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Animal Preparation: Anesthetize the rats and surgically implant EMG electrodes into the external oblique abdominal muscles. Allow the animals to recover for at least one week.

  • Acclimatization: On the day of the experiment, acclimate the conscious, restrained rats to the testing environment for 30 minutes.

  • Catheter Insertion: Gently insert a lubricated colorectal distension balloon catheter into the colon, with the tip positioned approximately 1 cm from the anus.

  • Baseline Visceromotor Response (VMR): Record the baseline VMR to graded, phasic colorectal distension (e.g., 20, 40, 60, 80 mmHg for 10 seconds each, with a 5-minute inter-stimulus interval). The VMR is quantified by integrating the EMG signal during the distension period.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous).

  • Post-Treatment VMR: After a suitable pre-treatment time, repeat the colorectal distension protocol and record the VMR.

  • Data Analysis: Compare the VMR at each distension pressure before and after treatment with this compound. A significant reduction in the VMR indicates an analgesic effect.[8]

Visualizations

M3_Receptor_Signaling_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Ca_intracellular Increased Intracellular [Ca²⁺] Ca_release->Ca_intracellular Contraction Smooth Muscle Contraction Ca_intracellular->Contraction Leads to PKC->Contraction Contributes to DAU5884 DAU 5884 hydrochloride DAU5884->M3R Blocks

Caption: M3 Receptor Signaling Pathway in GI Smooth Muscle.

In_Vitro_Workflow start Start tissue_prep Isolate Guinea Pig Ileum Strips start->tissue_prep mounting Mount Tissues in Organ Bath tissue_prep->mounting equilibration Equilibrate (60 min) mounting->equilibration control_response Control ACh Response equilibration->control_response washout Washout control_response->washout antagonist_incubation Incubate with DAU 5884 (30 min) washout->antagonist_incubation treatment_response ACh Cumulative Concentration-Response antagonist_incubation->treatment_response data_analysis Data Analysis (Schild Plot) treatment_response->data_analysis end End data_analysis->end

Caption: In Vitro Experimental Workflow.

References

DAU 5884 Hydrochloride: A Tool for Interrogating M3 Muscarinic Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Cholinergic Signaling

For Immediate Release

DAU 5884 hydrochloride is a selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor, a key component in cholinergic signaling pathways. These pathways are integral to a wide range of physiological functions, including smooth muscle contraction, glandular secretion, and modulation of the central nervous system. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed protocols for utilizing this compound in the study of cholinergic signaling.

Introduction to this compound

This compound is a potent and selective antagonist for the muscarinic M3 receptor. Its ability to inhibit methacholine-dependent effects on muscle contractility and cell proliferation makes it a valuable pharmacological tool for dissecting the roles of M3 receptors in various biological processes.[1][2] Understanding the specific affinity and functional antagonism of DAU 5884 at different muscarinic receptor subtypes is crucial for the accurate interpretation of experimental results.

Physicochemical Properties

PropertyValue
Molecular Weight 351.83 g/mol
Formula C₁₇H₂₁N₃O₃·HCl
CAS Number 131780-48-8
Purity ≥98%
Solubility Soluble to 50 mM in water and to 100 mM in DMSO

Quantitative Data: Muscarinic Receptor Binding Profile

The selectivity of this compound is demonstrated by its differential binding affinities (pKi values) for the five muscarinic receptor subtypes (M1-M5). The following table summarizes the binding profile of DAU 5884.

Receptor SubtypepKi Value (mean ± SEM)
M1 9.4 ± 0.04
M2 7.4 ± 0.05
M3 8.8 ± 0.03
M4 8.5 ± 0.02
M5 Not Reported

Data sourced from Myslivecek et al. (2008) as cited in a comprehensive review on muscarinic antagonists.[3] Although the pKi value for the M1 receptor is slightly higher than for the M3 receptor, functional assays consistently demonstrate its potent antagonism at the M3 subtype.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cholinergic signaling pathway at the M3 receptor and a general workflow for investigating the antagonist activity of this compound.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Response PKC->Response DAU5884 DAU 5884 DAU5884->M3R Antagonizes Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_interpretation Interpretation Radioligand Radioligand Binding Assay Treatment Treat with Agonist ± DAU 5884 Radioligand->Treatment Functional Functional Assay (e.g., Muscle Contraction) Functional->Treatment Binding_Analysis Determine Ki/pKi values Selectivity Assess Receptor Subtype Selectivity Binding_Analysis->Selectivity Functional_Analysis Determine pA2/IC50 values Potency Determine Antagonist Potency Functional_Analysis->Potency Selectivity->Potency Preparation Prepare this compound Stock Solution Assay_Setup Set up Experimental Model (e.g., Isolated Tissue, Cell Culture) Preparation->Assay_Setup Assay_Setup->Radioligand Assay_Setup->Functional Measurement Measure Response Treatment->Measurement Measurement->Binding_Analysis Measurement->Functional_Analysis

References

In Vivo Administration of DAU 5884 Hydrochloride: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] In vivo, the blockade of M3 receptors is primarily associated with the relaxation of smooth muscle and the inhibition of glandular secretions. These properties make this compound a valuable research tool for investigating physiological processes mediated by M3 receptors and for the preclinical evaluation of therapeutic strategies targeting these receptors.

The primary application of in vivo administration of this compound in animal models is the study of its effects on smooth muscle contractility, particularly within the gastrointestinal and urinary tracts.[3][4][5] M3 receptors are densely expressed in these tissues and play a crucial role in mediating cholinergic-induced contractions.[4][6] Therefore, DAU 5884 can be employed to investigate its potential therapeutic utility in conditions characterized by smooth muscle hyperreactivity, such as irritable bowel syndrome (IBS) and overactive bladder.[3][5]

Animal models provide a critical platform for evaluating the pharmacodynamic and pharmacokinetic properties of M3 antagonists like DAU 5884. While specific in vivo data for DAU 5884 is limited in publicly available literature, studies with other selective M3 antagonists such as darifenacin (B195073) and zamifenacin (B1682371) offer valuable insights into potential experimental designs and expected outcomes.[3] These studies have demonstrated the efficacy of M3 antagonists in reducing gastrointestinal motility and bladder contractions in various animal models.[3][5]

When designing in vivo studies with DAU 5884, it is crucial to consider the animal species, route of administration, dose selection, and relevant endpoints for assessment. Common animal models for studying gastrointestinal motility include mice and rats, where parameters such as gastric emptying, small intestinal transit, and colonic propulsion can be measured.[7][8][9] For urinary bladder studies, guinea pigs are often used to assess changes in bladder contractions.[5]

Quantitative Data Summary

Table 1: In Vivo Efficacy of Selective M3 Antagonists on Gastrointestinal Motility

CompoundAnimal ModelDoseRoute of AdministrationEffectReference
DarifenacinHuman7.5 mg & 15 mg dailyOralSignificantly delayed small intestinal and colonic transit[3]
ZamifenacinHumanNot specifiedNot specifiedReduced postprandial colonic contractile response in IBS patients[3]
SVT-40776Guinea Pig6.97 µg/kgIntravenousInhibited 25% of spontaneous bladder contractions[5]
PAM-369 (M3 PAM)Mouse30 mg/kgOralIncreased small intestinal transit[10]

Table 2: Receptor Binding Affinity of M3 Antagonists

CompoundReceptorKi (nmol/L)Reference
SVT-40776M30.19[5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the in vivo administration of this compound.

Protocol 1: Evaluation of Gastrointestinal Transit in Mice

Objective: To assess the effect of this compound on gastrointestinal motility.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Surgical scissors and forceps

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (0.2 mL per mouse) via oral gavage.

  • Euthanasia and Tissue Collection: 20-30 minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.

  • Measurement:

    • Carefully dissect the abdomen and expose the gastrointestinal tract.

    • Excise the entire small intestine, from the pyloric sphincter to the cecum.

    • Gently straighten the intestine without stretching and measure its total length.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

    • Compare the transit percentages between the DAU 5884-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Colonic Propulsion in Rats

Objective: To evaluate the effect of this compound on colonic motility.

Materials:

  • This compound

  • Vehicle

  • Glass beads (3 mm diameter)

  • Male Sprague-Dawley rats (200-250 g)

  • Apparatus for bead insertion

Procedure:

  • Animal Acclimation: Acclimate rats to individual housing for at least 3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral, subcutaneous, or intraperitoneal).

  • Bead Insertion: 30 minutes after drug administration, gently insert a glass bead into the distal colon (approximately 2 cm from the anus).

  • Observation: Place the rat in a clean cage and observe the time taken for the expulsion of the glass bead. A cut-off time (e.g., 120 minutes) should be set.

  • Data Analysis: Compare the bead expulsion time between the DAU 5884-treated groups and the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test or t-test).

Visualizations

M3_Receptor_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates DAU5884 DAU 5884 DAU5884->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Receptor Signaling Pathway and the Antagonistic Action of DAU 5884.

Experimental_Workflow_GI_Motility cluster_workflow In Vivo Gastrointestinal Motility Assay Start Start Acclimation Animal Acclimation (≥ 1 week) Start->Acclimation Fasting Overnight Fasting (16-18 hours) Acclimation->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Drug_Admin DAU 5884 or Vehicle Administration Grouping->Drug_Admin Charcoal_Admin Charcoal Meal Administration (t=30 min) Drug_Admin->Charcoal_Admin Euthanasia Euthanasia (t=50-60 min) Charcoal_Admin->Euthanasia Dissection Small Intestine Dissection Euthanasia->Dissection Measurement Measure Total Length & Charcoal Travel Distance Dissection->Measurement Analysis Data Analysis & Statistical Comparison Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for a Gastrointestinal Transit Study in Mice.

References

DAU 5884 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in scientific research, with a focus on its application in studying cell proliferation and smooth muscle contractility. The information is intended to guide researchers in designing and executing experiments to investigate M3 receptor-mediated signaling pathways and their physiological effects.

Product Information and purchasing

This compound is available from various chemical suppliers. Researchers should ensure they are purchasing from a reputable source to guarantee the quality and purity of the compound. While some suppliers have discontinued (B1498344) this product, it remains available from others.

Table 1: Supplier and Purchasing Information for this compound

SupplierCatalog NumberPurityCAS Number
MedChemExpressHY-107523A99.89%131780-48-8
Abcamab142819>99%131780-47-7
R&D Systems2096≥98%131780-48-8
Tocris Bioscience2096≥98% (HPLC)131780-48-8

Note: The product with catalog number 2096 has been reported as discontinued by R&D Systems and Tocris Bioscience. Please verify availability with the supplier.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (mAChR M3). The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist, such as acetylcholine or carbachol, the M3 receptor stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, including smooth muscle contraction and cell proliferation. This compound exerts its effects by blocking the initial binding of agonists to the M3 receptor, thereby inhibiting this signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Acetylcholine / Carbachol M3R M3 Receptor Agonist->M3R Activates DAU5884 DAU 5884 HCl DAU5884->M3R Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC PKC DAG->PKC Activates CellularResponse Cellular Responses (e.g., Contraction, Proliferation) Ca->CellularResponse PKC->CellularResponse

Figure 1: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound.

Application: Inhibition of Cell Proliferation

This compound can be utilized to study the role of M3 receptor activation in cell proliferation, particularly in airway smooth muscle cells. Muscarinic receptor agonists have been shown to act synergistically with growth factors to promote airway smooth muscle growth.[1]

Experimental Protocol: [³H]Thymidine Incorporation Assay

This protocol is adapted from a study by Gosens et al. (2003) investigating mitogenesis in bovine tracheal smooth muscle cells.[1]

Objective: To determine the inhibitory effect of this compound on agonist-induced cell proliferation.

Materials:

  • Bovine tracheal smooth muscle (BTSM) cells

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Serum-free medium

  • Platelet-derived growth factor (PDGF)

  • Methacholine (M3 agonist)

  • This compound

  • [³H]Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture BTSM cells in standard growth medium until they reach the desired confluence. For experiments, cells are typically serum-starved for 24-48 hours to synchronize their cell cycle.

  • Treatment:

    • Pre-incubate the serum-starved cells with this compound (e.g., 0.1 µM) for 30 minutes.[1]

    • Add the M3 agonist (e.g., methacholine, 0.1-10 µM) and a growth factor (e.g., PDGF) to the wells.[1]

    • Include appropriate controls: vehicle control, agonist alone, growth factor alone, and agonist with growth factor without the antagonist.

  • [³H]Thymidine Labeling:

    • After the desired treatment period (e.g., 24 hours), add [³H]thymidine to each well and incubate for an additional 4-24 hours.

  • Harvesting and Measurement:

    • Wash the cells with ice-cold PBS.

    • Precipitate the DNA by adding cold 10% TCA and incubating on ice.

    • Wash the precipitate with ethanol.

    • Solubilize the DNA with a lysis buffer (e.g., NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis: Compare the [³H]thymidine incorporation (counts per minute, CPM) between the different treatment groups. A significant reduction in CPM in the presence of this compound indicates its inhibitory effect on M3 receptor-mediated cell proliferation.

Cell_Proliferation_Workflow Start Start: Culture BTSM Cells SerumStarve Serum Starve Cells (24-48h) Start->SerumStarve PreIncubate Pre-incubate with DAU 5884 HCl (0.1 µM, 30 min) SerumStarve->PreIncubate Treat Add Methacholine (0.1-10 µM) + PDGF PreIncubate->Treat Incubate24h Incubate for 24h Treat->Incubate24h AddThymidine Add [³H]Thymidine Incubate24h->AddThymidine Incubate4_24h Incubate for 4-24h AddThymidine->Incubate4_24h Harvest Harvest Cells (TCA Precipitation) Incubate4_24h->Harvest Measure Measure Radioactivity (Scintillation Counter) Harvest->Measure Analyze Analyze Data Measure->Analyze

Figure 2: Experimental Workflow for the [³H]Thymidine Incorporation Assay.

Application: Inhibition of Smooth Muscle Contraction

This compound is a valuable tool for investigating the role of M3 receptors in smooth muscle contraction, for example, in the guinea pig uterus.

Experimental Protocol: Isolated Tissue Bath Assay

This protocol is a generalized procedure based on principles from studies on guinea pig uterine smooth muscle.

Objective: To quantify the antagonistic effect of this compound on agonist-induced smooth muscle contraction.

Materials:

  • Guinea pig uterus tissue strips

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbachol (or other M3 agonist)

  • This compound

  • Isolated tissue bath system with force transducer and data acquisition software

Procedure:

  • Tissue Preparation:

    • Isolate the guinea pig uterus and prepare longitudinal smooth muscle strips.

    • Mount the tissue strips in an isolated tissue bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.

  • Antagonist Incubation:

    • Add this compound to the tissue bath at the desired concentration and incubate for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

  • Agonist Challenge:

    • Generate a cumulative concentration-response curve to an M3 agonist like carbachol. Start with a low concentration and increase it stepwise until a maximal contraction is achieved.

    • Record the contractile force at each concentration.

  • Control Experiment:

    • In a parallel experiment, generate a control concentration-response curve to the agonist in the absence of this compound.

Data Analysis:

  • Plot the contractile response (as a percentage of the maximal response) against the log concentration of the agonist for both the control and this compound-treated tissues.

  • The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism.

  • The pA2 value can be calculated from Schild plot analysis to quantify the potency of this compound as an M3 receptor antagonist.

Muscle_Contraction_Workflow Start Start: Prepare Guinea Pig Uterus Strips MountTissue Mount Tissue in Isolated Bath Start->MountTissue Equilibrate Equilibrate Tissue (≥60 min) MountTissue->Equilibrate IncubateAntagonist Incubate with DAU 5884 HCl (30-60 min) Equilibrate->IncubateAntagonist AgonistChallenge Cumulative Concentration- Response to Carbachol IncubateAntagonist->AgonistChallenge Record Record Contractile Force AgonistChallenge->Record Analyze Analyze Data (Schild Plot) Record->Analyze

Figure 3: Experimental Workflow for the Isolated Tissue Bath Assay.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal of this compound. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed.

Conclusion

This compound is a valuable pharmacological tool for the investigation of M3 muscarinic receptor function. The protocols outlined in this document provide a framework for studying its effects on cell proliferation and smooth muscle contraction. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for further details.

References

Troubleshooting & Optimization

DAU 5884 hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of DAU 5884 hydrochloride for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended, as this compound is soluble up to 100 mM in this solvent. For aqueous-based assays, water is also a suitable solvent, with a solubility of up to 50 mM.

Q2: How should I store the solid compound and prepared stock solutions?

A2: The solid form of this compound should be stored desiccated at +4°C. Once dissolved, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My compound is not fully dissolving in water. What should I do?

A3: If you are experiencing issues with solubility in water, ensure you have not exceeded the 50 mM solubility limit. Gentle warming and vortexing can aid dissolution. If precipitation occurs, preparing a fresh stock solution is recommended. For higher concentrations, consider using DMSO.

Q4: Is this compound sensitive to light?

Q5: For how long are stock solutions of this compound stable?

A5: There is limited public data on the long-term stability of this compound in solution. For optimal results, it is best to use freshly prepared solutions. If storage is necessary, aliquot and freeze at -20°C or -80°C. It is advisable to perform a quality control check if solutions have been stored for an extended period.

Solubility Data

SolventMaximum SolubilityReference
Water50 mM
DMSO100 mM

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Solution - Concentration exceeds solubility limit.- Temperature fluctuations.- Ensure the concentration is at or below 50 mM.- Gently warm the solution and vortex to redissolve.- Prepare a fresh solution.
Cloudiness in DMSO Stock - Water contamination in DMSO.- Use anhydrous, high-purity DMSO.- Warm the solution gently.
Inconsistent Experimental Results - Degradation of the compound.- Multiple freeze-thaw cycles.- Prepare fresh stock solutions.- Aliquot stock solutions to avoid repeated freezing and thawing.- Ensure proper storage conditions are maintained.

Experimental Protocols & Visualizations

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound. The molecular weight is 351.83 g/mol .

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

G cluster_workflow Workflow: Stock Solution Preparation start Start: Equilibrate Vial weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check Visually Inspect for Clarity vortex->check aliquot Aliquot Solution check->aliquot Clear precipitate Precipitation? check->precipitate Cloudy store Store at -20°C / -80°C aliquot->store precipitate->aliquot No, Clear warm Gentle Warming precipitate->warm Yes warm->vortex G cluster_pathway M3 Receptor Signaling Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates DAU5884 DAU 5884 Hydrochloride DAU5884->M3R Inhibits Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Optimizing DAU 5884 hydrochloride concentration for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of DAU 5884 hydrochloride in various cell lines. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the muscarinic M3 acetylcholine (B1216132) receptor (M3AChR).[1] Its primary mechanism of action is to competitively block the binding of acetylcholine and other muscarinic agonists to the M3 receptor, thereby inhibiting downstream signaling pathways. This inhibition can prevent cellular responses such as smooth muscle contraction and cell proliferation.[1]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in inhibiting methacholine-dependent effects in bovine tracheal smooth muscle cells.[1] It is expected to be effective in any cell line that expresses the M3 muscarinic receptor and where M3 receptor activation leads to a measurable physiological response, such as proliferation or calcium mobilization.

Q3: What is the typical effective concentration range for this compound?

A3: The effective concentration of this compound is cell line and assay dependent. However, its IC50 values for inhibiting radioligand binding to the M3 receptor are in the nanomolar range, typically between 8 and 131 nM. For cell-based assays, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.

Q4: What is the solubility of this compound?

A4: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.

Q5: How should I store this compound?

A5: It is recommended to store this compound desiccated at +4°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Low or absent M3 receptor expression in the cell line. Confirm M3 receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry.
Inappropriate concentration of this compound. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and assay.
Degradation of the compound. Ensure proper storage of this compound (desiccated at +4°C). Prepare fresh stock solutions for each experiment.
High background or off-target effects Concentration of this compound is too high. Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Include a vehicle control (medium with solvent only) in your experiments.
Inconsistent results between experiments Variability in cell density or confluency. Standardize cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic phase) for all experiments.
Variability in agonist concentration. In competitive antagonism assays, use a fixed, sub-maximal concentration of the muscarinic agonist (e.g., methacholine (B1211447) at its EC80) to ensure a consistent and reproducible response.
Inconsistent incubation times. Optimize and standardize the pre-incubation time with this compound before adding the agonist, as well as the total assay time.

Data Presentation

Table 1: Inhibitory Potency of this compound

Parameter Value Assay Conditions Reference
IC508 - 131 nMCompetitive binding assay against 0.3 nM [3H]NMS

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Airway Smooth Muscle Cell (ASMC) Proliferation using [³H]Thymidine Incorporation

This protocol is adapted from established methods for measuring ASMC proliferation.

Materials:

  • Human or bovine airway smooth muscle cells (ASMCs)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Methacholine

  • [³H]Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed ASMCs in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and allow them to adhere overnight.

  • Serum Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 48-72 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (medium with solvent).

  • Stimulation with Methacholine: Add methacholine to the wells at a final concentration known to induce proliferation (e.g., 10 µM).

  • [³H]Thymidine Labeling: After 24 hours of incubation with methacholine, add 1 µCi of [³H]thymidine to each well and incubate for an additional 24 hours.

  • Cell Lysis and DNA Precipitation: Wash the cells with PBS. Lyse the cells and precipitate the DNA by adding cold 10% TCA and incubating at 4°C for 30 minutes.

  • Washing: Wash the precipitate with 95% ethanol.

  • Solubilization and Counting: Solubilize the precipitate with 0.1 M NaOH. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the methacholine-induced proliferation in the absence of this compound.

Mandatory Visualizations

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Gq_11 Gq/11 M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) PKC->Cellular_Response Leads to DAU_5884 DAU 5884 Hydrochloride DAU_5884->M3_Receptor Inhibits

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by DAU 5884.

Experimental_Workflow A 1. Cell Seeding (e.g., ASMCs) B 2. Serum Starvation (Synchronization) A->B C 3. Pre-treatment with DAU 5884 HCl B->C D 4. Stimulation with Methacholine C->D E 5. Proliferation Assay (e.g., [³H]Thymidine Inc.) D->E F 6. Data Analysis E->F

Caption: Workflow for Assessing this compound's Effect on Cell Proliferation.

References

Troubleshooting unexpected results in DAU 5884 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DAU 5884 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the muscarinic M3 receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of acetylcholine (B1216132) to M3 receptors, thereby inhibiting downstream signaling pathways. This leads to the inhibition of physiological responses mediated by M3 receptors, such as smooth muscle contraction and cell proliferation.[1][2]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water up to 50-100 mM and in DMSO up to 100 mM.[1][5] For long-term storage, it is recommended to store the solid compound at +4°C under desiccating conditions.[1][2][5] Stock solutions should be stored at -20°C or -80°C.

Q3: What are the known off-target effects of this compound?

While this compound is a selective M3 receptor antagonist, it also exhibits binding affinity for other muscarinic receptor subtypes, including M1, M2, and M4 receptors.[6] Researchers should consider these potential off-target effects when designing experiments and interpreting results.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue 1: No observable effect of this compound in our assay.

If you are not observing the expected antagonist effect, consider the following possibilities and troubleshooting steps:

  • Logical Troubleshooting Flow for "No Effect"

    G A No antagonist effect observed B Verify compound integrity and concentration A->B C Check cell health and M3 receptor expression A->C D Review experimental protocol A->D B->C Compound OK E Incorrect concentration or degradation B->E Issue Found C->D Cells OK F Low/no M3 expression or unhealthy cells C->F Issue Found G Suboptimal assay conditions D->G Issue Found H Prepare fresh stock solution and verify concentration E->H I Confirm M3 expression (e.g., qPCR, Western Blot) and check cell viability F->I J Optimize incubation time, agonist concentration, and assay readout G->J

    Troubleshooting workflow for lack of antagonist effect.

Issue 2: High background signal or unexpected agonist-like effects.

High background can be caused by a variety of factors, from the compound itself to the assay components.

Potential Cause Troubleshooting Suggestion
Compound Precipitation Visually inspect the solution for any precipitates. If observed, prepare a fresh stock solution. Consider using a different solvent if solubility is an issue.
Contamination of Compound or Reagents Use fresh, sterile stocks of all reagents, including cell culture media and assay buffers.
Off-Target Effects This compound has known affinity for other muscarinic receptors.[6] The observed effect could be due to interaction with these off-targets. Consider using cell lines with varying muscarinic receptor expression profiles to investigate this.
Vehicle/Solvent Effects Run a vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) at the same final concentration used in the experiment to ensure it does not have an effect on its own.
Issue 3: Inconsistent or variable results between experiments.

Reproducibility is key in research. If you are experiencing high variability, consider these factors:

Potential Cause Troubleshooting Suggestion
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Inconsistent Agonist Concentration Prepare fresh agonist solutions for each experiment and ensure accurate pipetting. The potency of the antagonist is dependent on the concentration of the agonist it is competing with.
Variability in Incubation Times Use a calibrated timer and be consistent with all incubation steps across all plates and experiments.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.

Experimental Protocols

Below are representative protocols for common assays where this compound may be used. These are generalized and should be optimized for your specific cell type and experimental conditions.

Protocol 1: In Vitro Cell Proliferation Assay (e.g., using a tetrazolium-based assay like MTT)

This protocol is designed to assess the ability of this compound to inhibit agonist-induced cell proliferation.

  • Cell Seeding : Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment and allow them to adhere overnight.

  • Serum Starvation (Optional) : If the cells have a high basal level of proliferation, you may need to serum-starve them for 12-24 hours to reduce background.

  • Pre-treatment with this compound :

    • Prepare a serial dilution of this compound in serum-free or low-serum media.

    • Remove the old media from the cells and add the media containing different concentrations of this compound.

    • Include a "vehicle control" (media with the same concentration of solvent used for this compound).

    • Incubate for 1-2 hours.

  • Agonist Stimulation :

    • Add a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a predetermined concentration (typically EC50 or EC80) to all wells except for the "no agonist" control.

    • Incubate for the desired period (e.g., 24-72 hours).

  • Cell Proliferation Readout :

    • Add the tetrazolium salt solution (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the "agonist-only" control (100% proliferation) and "no agonist" control (basal proliferation).

    • Plot the normalized data against the log concentration of this compound to determine the IC50 value.

  • Experimental Workflow for a Cell Proliferation Assay

    G A Seed cells in 96-well plate B Adherence (overnight) A->B C Pre-treat with this compound (1-2 hours) B->C D Stimulate with muscarinic agonist C->D E Incubate (24-72 hours) D->E F Add MTT reagent E->F G Incubate and solubilize F->G H Read absorbance G->H I Data analysis (IC50 determination) H->I

    Workflow for an in vitro cell proliferation assay.

Protocol 2: Calcium Imaging Assay

This protocol measures the ability of this compound to block agonist-induced increases in intracellular calcium.

  • Cell Preparation : Seed cells on glass-bottom dishes or plates suitable for microscopy.

  • Dye Loading :

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

    • Wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.

  • Baseline Measurement :

    • Place the dish on the microscope stage and acquire a baseline fluorescence signal for a few minutes.

  • Antagonist Application :

    • Add this compound at the desired concentration to the buffer and incubate for a period sufficient to allow for receptor binding (e.g., 5-15 minutes).

  • Agonist Stimulation :

    • While continuously recording the fluorescence, add the muscarinic agonist.

    • Continue recording to capture the peak calcium response and its subsequent decay.

  • Data Analysis :

    • Quantify the change in fluorescence intensity over time.

    • Compare the peak response in the presence and absence of this compound to determine the degree of inhibition.

Signaling Pathway

This compound acts by blocking the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

  • M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound

    G cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq/11 protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine ACh->M3R binds DAU DAU 5884 DAU->M3R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC PKC activation DAG->PKC Response Cellular Response (e.g., contraction, proliferation) Ca_release->Response PKC->Response

    Inhibition of the M3 receptor signaling cascade by DAU 5884.

Quantitative Data Summary

Property Value Reference
Molecular Weight 351.83 g/mol [1][5]
Molecular Formula C₁₇H₂₁N₃O₃·HCl[1][5]
Purity ≥98%[1][2]
Solubility in Water up to 50-100 mM[1][4][5]
Solubility in DMSO up to 100 mM[1][5]
IC50 (M3 Receptor) 8 - 131 nM[4]

References

How to minimize variability in DAU 5884 hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DAU 5884 hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this potent muscarinic M3 receptor antagonist.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with different assay types.

Ligand Binding Assays (LBA)

Question: Why am I observing high background noise or non-specific binding in my radioligand binding assay?

Answer: High background noise can obscure your specific binding signal. Here are several potential causes and solutions:

  • Insufficient Blocking: The blocking agents used may not be effectively preventing the ligand from binding to non-receptor components.

    • Solution: Optimize your blocking conditions. Try different blocking agents (e.g., bovine serum albumin, non-fat dry milk) or increase the concentration and incubation time.

  • Suboptimal Reagent Quality: The quality of your reagents, including the radioligand and buffers, is critical.[2]

    • Solution: Ensure all reagents are high-quality and not expired.[3] Prepare fresh buffers for each experiment.

  • Inadequate Washing: Failure to remove all unbound radioligand will result in a high background.

    • Solution: Optimize the number and duration of wash steps. Ensure the wash buffer is at the correct temperature (typically ice-cold) to minimize dissociation of specifically bound ligand.

  • Filter Binding: The radioligand may be binding to the filter paper itself.

    • Solution: Pre-soak filters in a polymer solution (e.g., polyethyleneimine) to reduce non-specific binding.[4] Test different types of filter material.

Question: My signal-to-noise ratio is too low. How can I improve it?

Answer: A low signal can be due to a variety of factors related to your reagents and assay conditions.

  • Poor Reagent Quality: Degradation of the radioligand or receptor preparation can lead to a weak signal.[2][5]

    • Solution: Verify the specific activity and purity of your radioligand.[6] Use freshly prepared cell membranes or tissues and ensure they have been stored correctly.[6]

  • Suboptimal Assay Conditions: Incubation times, temperature, and buffer composition can significantly impact binding.[5]

    • Solution: Fine-tune your assay conditions.[2] Perform time-course and temperature-dependence experiments to determine the optimal incubation time and temperature for reaching equilibrium.[6]

  • Low Receptor Density: The tissue or cell preparation may have a low concentration of the target receptor.[6]

    • Solution: Increase the amount of membrane protein in the assay.[6] A typical range is 100-500 µg per assay point, but this may need to be optimized.[6]

High-Performance Liquid Chromatography (HPLC) Assays

Question: I'm seeing baseline drift or noise in my chromatogram. What's causing this?

Answer: An unstable baseline can affect the accuracy of peak integration.

  • Mobile Phase Issues: Changes in mobile phase composition, contamination, or dissolved gases are common causes.[7]

    • Solution: Thoroughly degas the mobile phase using sonication, sparging, or an in-line degasser.[7] Prepare fresh mobile phase daily, especially if it contains volatile components or buffers.[7]

  • Temperature Fluctuations: The column or detector temperature is not stable.[7]

    • Solution: Use a column oven and ensure the detector has reached a stable operating temperature.

  • Column Equilibration: The column is not fully equilibrated with the mobile phase.

    • Solution: Allow sufficient time for the column to equilibrate before starting your sample sequence. This is especially important for gradient elution.[7]

Question: Why are my peak retention times shifting between injections?

Answer: Inconsistent retention times are a sign of poor reproducibility.[8]

  • Pump and Flow Rate Issues: Fluctuations in pump pressure or an inconsistent flow rate can cause drift.[9]

    • Solution: Check the HPLC system for leaks.[9] Prime the pump to remove any air bubbles.[7] Perform regular pump maintenance.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase will lead to variability.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for every run. Use a precise pH meter for buffer preparation.[7]

  • Column Degradation: The column may be aging or contaminated.[9]

    • Solution: If the problem persists, try cleaning the column according to the manufacturer's instructions or replace it.

Cell-Based Functional Assays

Question: I'm observing high variability between wells in my cell-based assay. What can I do?

Answer: Well-to-well variability can compromise the reliability of your results.

  • Inconsistent Cell Seeding: Uneven cell distribution or density across the plate is a major source of variation.[10]

    • Solution: Ensure your cell suspension is homogenous before and during plating. Use proper pipetting techniques to avoid introducing bubbles and ensure consistent volume.

  • Edge Effects: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients.

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or buffer to create a more uniform environment.

  • Reagent and Compound Handling: Inconsistent pipetting of this compound or other reagents can lead to different effective concentrations.

    • Solution: Calibrate your pipettes regularly.[6] Use reverse pipetting for viscous solutions to ensure accurate dispensing.[6]

Question: My assay results are not reproducible between experiments. How can I improve this?

  • Cell Passage Number and Health: Cells can change their characteristics at high passage numbers.

    • Solution: Use cells within a defined, narrow passage number range for all experiments. Regularly monitor cell health and viability.

  • Reagent Batch-to-Batch Variability: Different lots of media, serum, or other critical reagents can impact cell behavior.[3]

    • Solution: Test new batches of critical reagents against the old batch before use in critical experiments. Purchase larger batches when possible to maintain consistency over a longer period.[6]

  • Inconsistent Protocols: Deviations from the established protocol by different lab members can introduce variability.[3][10]

    • Solution: Maintain a detailed and standardized protocol. Ensure all personnel are thoroughly trained on the assay procedures.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for minimizing variability in any this compound assay? A1: The most critical factors are:

  • Standardization: Strictly adhere to standardized protocols for all steps, from sample preparation to data analysis.[2]

  • Reagent Quality: Use high-quality, validated reagents and minimize batch-to-batch variability.[2][3]

  • Personnel Training: Ensure all operators are well-trained and follow consistent laboratory practices.[3]

  • Equipment Maintenance: Regularly calibrate and maintain all equipment, including pipettes, detectors, and balances.[3]

Q2: How do I prepare this compound for an assay? A2: this compound is typically a solid. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO or water, check the certificate of analysis for solubility information). Make fresh serial dilutions from this stock for each experiment to avoid degradation and concentration changes due to solvent evaporation.

Q3: Should I use a competitive binding assay or a direct binding assay? A3: As DAU 5884 is an antagonist (a ligand that binds but does not activate the receptor), a competitive assay is often the most suitable format.[2] In this setup, you measure the ability of DAU 5884 to displace a known labeled ligand (agonist or antagonist) from the M3 receptor.

Q4: How can I ensure my data analysis is not a source of variability? A4: Use appropriate and consistent data analysis methods. For ligand binding assays, use a validated software package to fit your data using a suitable model, such as the four-parameter logistic (4PL) model for sigmoidal dose-response curves.[2] For HPLC, use standardized integration parameters.

Experimental Protocols

Disclaimer: The following are example protocols and should be optimized for your specific experimental conditions.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a general workflow for determining the binding affinity (Ki) of this compound at the muscarinic M3 receptor.

  • Receptor Preparation: Prepare a membrane homogenate from cells or tissues expressing the M3 receptor.[6]

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl2) at the correct pH and ionic strength.[6]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer

    • 25 µL of a known concentration of a suitable M3-selective radioligand (e.g., [3H]-NMS).

    • 25 µL of varying concentrations of this compound (the competitor).

    • For non-specific binding (NSB) wells, add a high concentration of a known M3 antagonist (e.g., atropine) instead of DAU 5884.

    • For total binding wells, add buffer instead of a competitor.

  • Initiate Reaction: Add 100 µL of the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.[6]

  • Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of DAU 5884 and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: HPLC Purity Assay

This protocol provides a general method for assessing the purity of a this compound sample.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard and test samples in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

  • System Suitability: Before running samples, perform system suitability tests by injecting the reference standard multiple times to ensure the system is performing correctly (check for consistent retention times, peak areas, and tailing factors).[11]

  • Analysis: Inject the blank (diluent), reference standard, and test samples.

  • Data Processing: Integrate the peak areas in the resulting chromatograms. Calculate the purity of the test sample by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage.

Data Presentation

Clear data presentation is essential for comparing results and identifying variability.

Table 1: HPLC System Suitability Results

ParameterAcceptance CriteriaResult 1Result 2Result 3Pass/Fail
Retention Time RSD ≤ 1.0%0.2%0.3%0.25%Pass
Peak Area RSD ≤ 2.0%0.8%0.9%0.85%Pass
Tailing Factor ≤ 2.01.21.31.2Pass

Table 2: Ligand Binding Assay Validation Summary

ParameterReplicate 1 (IC50, nM)Replicate 2 (IC50, nM)Replicate 3 (IC50, nM)Mean IC50 (nM)%CV
Intra-assay Precision 5.25.55.15.273.9%
Inter-assay Precision 5.35.84.95.338.5%

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Simplified M3 Receptor Antagonism Pathway DAU5884 DAU 5884 M3R Muscarinic M3 Receptor DAU5884->M3R Antagonist (Blocks) Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca Response Cellular Response (e.g., Contraction) Ca->Response G cluster_workflow Ligand Binding Assay Workflow prep 1. Reagent & Membrane Preparation plate 2. Plate Assay Components (Radioligand, Competitor, Membranes) prep->plate incubate 3. Incubate to Reach Equilibrium plate->incubate filter 4. Rapid Filtration & Washing incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 → Ki) count->analyze

References

Technical Support Center: Interpreting Dose-Response Curves with DAU 5884 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DAU 5884 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting dose-response curves and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine (B1216132) receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists to the M3 receptor. This inhibition prevents the activation of downstream signaling pathways.

Q2: What is the typical signaling pathway activated by the M3 muscarinic receptor?

The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq proteins.[5][6][7] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of cellular responses, including smooth muscle contraction.[7][8] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[7]

Q3: What are the expected effects of this compound in a functional assay?

As a competitive antagonist, this compound is expected to produce a rightward parallel shift in the concentration-response curve of a muscarinic agonist (e.g., acetylcholine, carbachol) without reducing the maximum response. This is because the antagonism can be overcome by increasing the concentration of the agonist.

Data Presentation: Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

ParameterValueReceptor SubtypeAssay TypeReference
IC50 8 - 131 nMM3Radioligand Binding Assay ([3H]NMS)[1]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. This value can vary depending on the experimental conditions, such as the concentration of the competing radioligand.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates DAU5884 DAU 5884 (Antagonist) DAU5884->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Response Cellular Response (e.g., Contraction) Ca_cyto->Response Directly Activates PKC->Response Phosphorylates & Activates Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tissue 1. Prepare Isolated Tissue (e.g., guinea pig ileum) mount_tissue 4. Mount Tissue in Organ Bath prep_tissue->mount_tissue prep_buffer 2. Prepare Physiological Salt Solution (e.g., Krebs-Henseleit) prep_buffer->mount_tissue prep_drugs 3. Prepare Stock Solutions (Agonist and DAU 5884) add_agonist 6. Generate Control Agonist Concentration-Response Curve prep_drugs->add_agonist equilibrate 5. Equilibrate Tissue mount_tissue->equilibrate equilibrate->add_agonist washout 7. Washout add_agonist->washout add_antagonist 8. Incubate with DAU 5884 washout->add_antagonist add_agonist_2 9. Generate Agonist Concentration-Response Curve in presence of DAU 5884 add_antagonist->add_agonist_2 plot_curves 10. Plot Dose-Response Curves add_agonist_2->plot_curves schild_analysis 11. Perform Schild Analysis (if multiple antagonist concentrations used) plot_curves->schild_analysis determine_kb 12. Determine pA2 or Kb value schild_analysis->determine_kb Troubleshooting_Logic start Unexpected Dose-Response Curve q1 Is there a rightward shift in the agonist curve? start->q1 q2 Is the maximum response of the agonist reduced? q1->q2 Yes res3 No Antagonist Effect or Inactive Compound q1->res3 No q3 Is the shift parallel? q2->q3 No res2 Possible Non-Competitive Antagonism (Unexpected for DAU 5884) q2->res2 Yes res1 Possible Competitive Antagonism (Expected for DAU 5884) q3->res1 Yes res5 Potential complex antagonism (e.g., allosteric modulation). Consider Schild analysis. q3->res5 No res4 Check for non-specific binding, receptor desensitization, or experimental artifact. res2->res4

References

Technical Support Center: M3 Receptor Antagonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls when using M3 receptor antagonists in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing unexpected off-target effects in my experiment?

One of the most common pitfalls when using M3 receptor antagonists is the lack of absolute subtype selectivity. The five muscarinic receptor subtypes (M1-M5) share a high degree of homology in their acetylcholine (B1216132) binding sites, making the development of highly selective antagonists challenging.[1][2] Your "M3 selective" antagonist may also be interacting with other muscarinic receptor subtypes, particularly M2 receptors, which can lead to confounding results.[2][3]

Troubleshooting Steps:

  • Verify Antagonist Selectivity: Consult the literature for the binding affinity (Ki) or functional inhibition constants (IC50) of your antagonist against all five muscarinic receptor subtypes. Prioritize antagonists with the highest selectivity ratio for M3 over other subtypes.

  • Use Multiple Antagonists: Employ a structurally different M3 antagonist with a distinct selectivity profile to confirm that the observed effect is truly M3-mediated.

  • Control for M2 Receptor Blockade: In tissues or cells co-expressing M2 and M3 receptors, such as airway smooth muscle, non-selective antagonists can block presynaptic M2 autoreceptors.[2][3] This inhibition can lead to an increased release of acetylcholine, which may overcome the M3 receptor blockade.[2] Consider using an antagonist with kinetic selectivity, such as tiotropium, which dissociates more slowly from M3 than from M2 receptors.[3]

  • Tissue-Dependent Selectivity: Be aware that some antagonists exhibit tissue-dependent selectivity. For instance, darifenacin (B195073) is more potent at inhibiting M3 receptors in the gut and bladder compared to those in salivary glands.[4][5]

Question 2: My antagonist shows lower than expected potency or no effect in my functional assay. What could be the cause?

Several factors can contribute to an apparent lack of potency. These range from issues with the experimental setup to complex pharmacological phenomena.

Troubleshooting Steps:

  • Confirm Agonist Concentration: In competitive antagonism assays, the concentration of the agonist is crucial. A very high agonist concentration can overcome the antagonist's effect, making it appear less potent. It is recommended to use an agonist concentration around its EC80 to provide a sufficient window for observing inhibition.

  • Re-evaluate Reagent Integrity: Ensure the stability and correct concentration of your antagonist and agonist stocks. Peptidergic antagonists, in particular, can be susceptible to degradation.

  • Consider Receptor Reserve: The presence of spare receptors in your experimental system can lead to a rightward shift in the agonist dose-response curve, making your antagonist appear less potent. A Schild analysis can help determine if the antagonism is competitive.

  • Account for Binding Kinetics: Antagonists with slow binding kinetics, like tiotropium, may require a longer pre-incubation time to reach equilibrium and exert their full blocking effect.[6] In assays with short stimulation times, a slow-binding antagonist might not have enough time to fully block the receptor, allowing the agonist to initiate a response.[6]

  • Check for Constitutive Activity: Some cell systems may exhibit agonist-independent (constitutive) M3 receptor activity. In such cases, a true neutral antagonist will have no effect on the basal signaling. You may need to use an inverse agonist to reduce this basal activity.[7]

Question 3: I'm seeing inconsistent or contradictory results when measuring different downstream signaling pathways. Why is this happening?

This phenomenon, known as biased agonism (or functional selectivity), is an emerging concept in pharmacology. A ligand can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. While this is often discussed in the context of agonists, antagonists can also exhibit similar biases. For example, a compound might act as an antagonist for Gq-mediated calcium signaling but have a different effect on β-arrestin recruitment or ERK phosphorylation.[8][9]

Troubleshooting Steps:

  • Profile Multiple Pathways: When characterizing a novel M3 antagonist, it is crucial to assess its effects on multiple downstream signaling pathways (e.g., calcium mobilization, IP1 accumulation, ERK phosphorylation, β-arrestin recruitment).

  • Be Cautious with Interpretation: Recognize that an antagonist's effect on one pathway may not be predictive of its effect on another. The term "antagonist" should be qualified by the specific signaling pathway being measured.

  • Cell Type and Receptor Expression Levels: The cellular context, including the expression levels of the receptor and its signaling partners, can influence biased signaling.[9] A compound may behave as an antagonist in a cell line with endogenous receptor expression but act as a partial agonist in a system with high receptor overexpression.[8][9]

Quantitative Data Summary

Table 1: Selectivity Profile of Common Muscarinic Antagonists

This table presents the binding affinities (Ki in nM) or functional potencies of several commonly used muscarinic antagonists for the five human muscarinic receptor subtypes. Lower values indicate higher affinity.

AntagonistM1M2M3M4M5M3/M2 Selectivity Ratio
Atropine ~1.5~2.5~1.0~2.0~1.5~2.5
4-DAMP HighModerateHighModerateLowModerate
Darifenacin ModerateLowHighLowLow~25
Tiotropium HighHighHighHighHigh~1.5 (affinity), >10 (kinetic)
Glycopyrrolate ModerateLowHighLowLow3-5

Note: The values are approximate and can vary depending on the experimental conditions and assay used. Data compiled from multiple sources.[2][3][4][10]

Experimental Protocols

1. Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test antagonist for the M3 receptor.

  • Materials:

    • Cell membranes expressing the M3 receptor

    • Radioligand (e.g., [³H]-NMS)

    • Test antagonist

    • Non-specific binding control (e.g., high concentration of atropine)

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

    • 96-well plates

    • Glass fiber filters

    • Cell harvester

    • Scintillation counter

  • Methodology:

    • Prepare serial dilutions of the test antagonist.

    • In a 96-well plate, add the binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test antagonist, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test antagonist from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Materials:

    • Whole cells expressing the M3 receptor

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

    • M3 receptor agonist (e.g., carbachol, acetylcholine)

    • Test antagonist

    • Physiological salt solution (e.g., HBSS)

    • Fluorescence plate reader or microscope

  • Methodology:

    • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of the test antagonist or vehicle for a specified time (e.g., 20-30 minutes).

    • Measure the baseline fluorescence.

    • Add the M3 agonist (at its EC80 concentration) and immediately begin measuring the fluorescence intensity over time.

    • The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence peak.

    • Calculate the IC50 of the antagonist from the dose-response curve.

3. ERK Phosphorylation Assay (Western Blot)

This assay assesses the antagonist's ability to inhibit agonist-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).

  • Materials:

    • Whole cells expressing the M3 receptor

    • M3 receptor agonist

    • Test antagonist

    • Serum-free cell culture medium

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Methodology:

    • Plate cells and grow to near confluence.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with the test antagonist or vehicle for the desired time.

    • Stimulate the cells with the M3 agonist for a predetermined optimal time (e.g., 5-10 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the anti-phospho-ERK antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK antibody for loading control.

    • Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel ER Ca2+ Channel IP3->Ca_channel Opens PKC PKC DAG->PKC Activates ERK_pathway ERK Pathway PKC->ERK_pathway Activates Ca_ion Ca2+ Ca_channel->Ca_ion Release Cellular_Response Cellular Response (e.g., Contraction) Ca_ion->Cellular_Response ERK_pathway->Cellular_Response ACh Acetylcholine ACh->M3R Activates Antagonist M3 Antagonist Antagonist->M3R Blocks

Caption: Canonical M3 receptor signaling pathway and point of antagonist action.

Receptor_Selectivity cluster_receptors Muscarinic Receptors cluster_effects Physiological Effects Antagonist M3 Antagonist (e.g., Darifenacin) M3 M3 Antagonist->M3 High Affinity M2 M2 Antagonist->M2 Low Affinity M1 M1 Antagonist->M1 Low Affinity M4 M4 Antagonist->M4 M5 M5 Antagonist->M5 Desired_Effect Desired Effect (e.g., Bronchodilation) M3->Desired_Effect Side_Effect_1 Side Effect (e.g., Tachycardia) M2->Side_Effect_1 Side_Effect_2 Side Effect (e.g., Dry Mouth) M1->Side_Effect_2

Caption: The challenge of M3 receptor antagonist selectivity and off-target effects.

Troubleshooting_Workflow Start Unexpected Result with M3 Antagonist Check_Reagents Verify Antagonist/Agonist Integrity and Concentration Start->Check_Reagents Review_Protocol Review Experimental Protocol (e.g., Incubation Time, Agonist Conc.) Start->Review_Protocol Check_Selectivity Investigate Antagonist Selectivity Profile Check_Reagents->Check_Selectivity Review_Protocol->Check_Selectivity Consider_Bias Consider Biased Agonism Check_Selectivity->Consider_Bias Use_Controls Use Different Antagonist and/or Cell Line Check_Selectivity->Use_Controls Consider_Bias->Use_Controls Analyze_Data Re-analyze Data (e.g., Schild Plot) Use_Controls->Analyze_Data End Problem Resolved Analyze_Data->End

Caption: A logical workflow for troubleshooting M3 antagonist experiments.

References

DAU 5884 hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of DAU 5884 hydrochloride. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. As a hygroscopic compound, it is sensitive to moisture.

FormStorage ConditionShelf Life
Solid Desiccate at +4°C, sealed from moisture.As specified by the supplier; stable for years under proper conditions.
In Solvent -20°C or -80°CUp to 6 months. It is advisable to aliquot to avoid repeated freeze-thaw cycles.

Solubility

SolventMaximum Solubility
Water 50 mM
DMSO 100 mM

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound powder?

A1: When handling this compound powder, standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[1][2][3] A dust mask or respirator should be used when handling larger quantities to avoid inhalation.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent such as DMSO for long-term storage.[4] Briefly sonicate or vortex the solution to ensure complete dissolution. For aqueous solutions, use purified water. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: Is this compound sensitive to light?

Q4: How many times can I freeze and thaw my stock solution?

A4: It is strongly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound degradation and precipitation.

Q5: What should I do if I observe precipitation in my stock solution upon thawing?

A5: If you observe precipitation, warm the solution to room temperature and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate compound degradation or saturation, and a fresh stock solution should be prepared.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Difficulty Dissolving the Compound - Incorrect solvent- Low-quality or wet solvent- Compound has degraded or absorbed moisture- Confirm the correct solvent based on the solubility table.- Use high-purity, anhydrous solvent.- Warm the solution gently (do not exceed 37°C) and sonicate.- If the issue persists, use a fresh vial of the compound.
Precipitation in Aqueous Solution - Low aqueous solubility- High final concentration of organic solvent (e.g., DMSO)- pH of the buffer- Perform serial dilutions in the aqueous buffer rather than a single large dilution.- Keep the final concentration of DMSO below 0.5%.- Test the solubility in buffers with different pH values.
Inconsistent Experimental Results - Compound degradation- Inaccurate concentration of stock solution- Improper storage- Prepare fresh stock solutions regularly.- Verify the concentration of your stock solution.- Ensure the compound is stored under the recommended conditions.
Color Change in Solid or Solution - Oxidation or chemical degradation- Discard the compound/solution and use a fresh, uncompromised stock.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use amber vials or tubes and store at -20°C or -80°C.

Visualizations

Logical Workflow for Handling a Suspected Compromised Sample

G A Sample exhibits unexpected properties (e.g., color change, precipitation) B Review storage and handling records A->B C Was the compound stored correctly? B->C D Attempt to redissolve (gentle warming, sonication) C->D Yes F Prepare a fresh stock solution C->F No E Does the precipitate dissolve? D->E E->F No G Compare performance with the new stock E->G Yes F->G H Discard the compromised sample G->H Discrepant I Continue with the experiment G->I Comparable

Caption: Troubleshooting workflow for a compromised sample.

References

Addressing poor reproducibility in DAU 5884 hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to address potential issues of poor reproducibility in studies involving DAU 5884 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor. Its primary mechanism of action is to competitively block the binding of acetylcholine and other muscarinic agonists to M3 receptors. This inhibition prevents the activation of the Gq protein-coupled signaling cascade, thereby blocking downstream effects such as smooth muscle contraction and cell proliferation.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water up to 50 mM and in DMSO up to 100 mM. For long-term storage, it is recommended to keep the compound as a solid, desiccated at +4°C. Stock solutions should be prepared fresh when possible. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of this compound in aqueous solutions over extended periods, particularly at physiological pH and temperature, has not been extensively reported.

Q3: My IC50/pA2 values for this compound are inconsistent between experiments. What are the potential causes?

Inconsistent potency values are a common issue in pharmacological studies and can stem from several factors:

  • Cell-Based Assays (IC50):

    • Cell Passage Number and Health: Using cells with high passage numbers can lead to phenotypic drift and altered receptor expression. Ensure you are using cells within a consistent and low passage range.

    • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Optimize and maintain a consistent seeding density.

    • Serum Concentration: Serum contains various growth factors that can influence cell proliferation and the potency of antiproliferative agents. Use a consistent and, if possible, low serum concentration.

    • Inconsistent Incubation Times: The duration of drug exposure can affect the observed IC50 value. Maintain precise and consistent incubation times for all experiments.

  • Isolated Tissue Assays (pA2):

    • Tissue Viability and Preparation: Variability in tissue dissection and handling can impact tissue health and responsiveness. Ensure consistent and careful tissue preparation.

    • Equilibration Time: Inadequate equilibration of the tissue in the organ bath before adding the agonist and antagonist can lead to variable responses.

    • Agonist Concentration: The concentration of the agonist used can influence the calculated pA2 value. Use a consistent agonist concentration that produces a reliable and submaximal response.

    • Schild Plot Analysis: Incorrectly performed Schild analysis, such as using an insufficient range of antagonist concentrations or a non-parallel shift in the dose-response curve, can lead to inaccurate pA2 values.

Q4: I am observing unexpected off-target effects. Is this a known issue with this compound?

While this compound is reported to be a selective M3 antagonist, like many pharmacological agents, it may exhibit some activity at other receptors, especially at higher concentrations. It is crucial to determine a comprehensive selectivity profile against other muscarinic receptor subtypes (M1, M2, M4, M5) and other relevant receptors to understand any potential off-target effects.

Q5: Can the vehicle solvent (e.g., DMSO) affect my experimental results?

Yes, the vehicle solvent can have direct effects on your experimental system. High concentrations of DMSO can be toxic to cells and may have pharmacological effects of their own. It is essential to:

  • Keep the final concentration of the vehicle solvent as low as possible (typically <0.1% v/v).

  • Include a vehicle control in all experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Troubleshooting Inconsistent Results in Cell Proliferation Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.Use a calibrated multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate or fill them with a blank solution. Ensure thorough but gentle mixing of the plate after reagent addition.
Drifting IC50 values over time Change in cell phenotype due to high passage number, or instability of the compound in the culture medium.Use a fresh vial of cells from a low-passage stock. Prepare fresh dilutions of this compound for each experiment.
No or weak inhibition of proliferation Incorrect concentration of this compound, low M3 receptor expression in the cell line, or suboptimal assay conditions.Verify the concentration of your stock solution. Confirm M3 receptor expression in your chosen cell line. Optimize the concentration of the mitogen used to stimulate proliferation.
Troubleshooting Inconsistent Results in Smooth Muscle Contraction Assays
Problem Potential Cause Recommended Solution
Variable contractile response to agonist Inconsistent tissue size or viability, or changes in buffer composition or temperature.Prepare tissue strips of uniform size. Ensure the physiological salt solution is correctly prepared, maintained at 37°C, and continuously aerated.
Non-parallel shift in dose-response curves for Schild analysis The antagonist may not be acting competitively, or there may be experimental artifacts.Ensure adequate equilibration time with the antagonist. Use a wider range of antagonist concentrations. If non-parallelism persists, the antagonism may not be competitive.
Low pA2 value (lower than expected potency) Degradation of this compound in the buffer, or insufficient incubation time with the antagonist.Prepare fresh antagonist solutions. Increase the incubation time with the antagonist before adding the agonist.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 351.83 g/mol
Formula C₁₇H₂₁N₃O₃·HCl
Purity ≥98%
Solubility in Water up to 50 mM
Solubility in DMSO up to 100 mM
Storage Desiccate at +4°C
Illustrative Biological Activity of M3 Muscarinic Antagonists

Table 1: Illustrative Antagonist Activity in Smooth Muscle Contraction Assays

TissueAgonistAntagonistpA2 Value
Guinea Pig TracheaMethacholine (B1211447)4-DAMP (M3 selective)~9.0 - 9.5
Guinea Pig IleumCarbachol4-DAMP (M3 selective)~9.0 - 9.5

Table 2: Illustrative Antagonist Activity in Airway Smooth Muscle Cell Proliferation Assays

Cell TypeMitogenAntagonistApproximate IC50
Human Airway Smooth Muscle CellsMethacholine + Growth Factor4-DAMP (M3 selective)~10 - 100 nM

Experimental Protocols

Protocol 1: Inhibition of Airway Smooth Muscle Cell Proliferation (MTT Assay)
  • Cell Seeding: Seed human airway smooth muscle cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate for 24 hours to allow for cell attachment.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase.

  • Drug Treatment: Prepare serial dilutions of this compound in serum-free medium. Also prepare the mitogenic stimulus (e.g., methacholine in combination with a growth factor like PDGF).

  • Incubation: Add the this compound dilutions to the wells and incubate for 30 minutes. Then, add the mitogenic stimulus and incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Functional Antagonism in Guinea Pig Trachea (Organ Bath Assay)
  • Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal rings or strips.

  • Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of ~1 g, washing with fresh buffer every 15-20 minutes.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., methacholine).

  • Antagonist Incubation: Wash the tissue thoroughly and incubate with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Repeat Agonist Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Schild Analysis: Repeat steps 4-6 with at least three different concentrations of this compound. Calculate the dose ratios and construct a Schild plot to determine the pA2 value.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M3R Binds DAU5884 DAU 5884 Hydrochloride DAU5884->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_System Assess Biological System (Cells/Tissue) Start->Check_System Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK System_OK System Healthy? Check_System->System_OK Reagent_OK->Check_Protocol Yes Prepare_Fresh Prepare Fresh Stock Solutions Reagent_OK->Prepare_Fresh No Protocol_OK->Check_System Yes Standardize_Protocol Standardize Handling and Incubation Times Protocol_OK->Standardize_Protocol No New_Cells_Tissue Use Low Passage Cells or Fresh Tissue System_OK->New_Cells_Tissue No Consult_Literature Consult Literature for Expected Values System_OK->Consult_Literature Yes

Caption: Logical Workflow for Troubleshooting Poor Reproducibility in this compound Studies.

References

Validation & Comparative

A Comparative Guide to M3 Muscarinic Receptor Antagonists: DAU 5884 Hydrochloride vs. 4-DAMP and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DAU 5884 hydrochloride with the well-established M3 muscarinic antagonist 4-DAMP, alongside other notable M3-selective antagonists. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to M3 Muscarinic Antagonists

Muscarinic M3 receptors, a subtype of G-protein coupled receptors, are predominantly coupled to Gq/11 proteins. Their activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), resulting in a variety of physiological responses, including smooth muscle contraction, glandular secretion, and modulation of cell proliferation. Consequently, antagonists of the M3 receptor are valuable research tools and have therapeutic applications in conditions characterized by cholinergic hyperreactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

This guide focuses on a comparative analysis of key M3 antagonists, with a primary focus on this compound and 4-DAMP, to aid in the selection of the most suitable compound for specific research needs.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available quantitative data for this compound, 4-DAMP, and other relevant M3 antagonists. It is important to note that direct comparative studies for all compounds across all parameters are limited; therefore, data has been compiled from various sources.

Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists
CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 Selectivity vs M2
DAU 5884 9.81-8.8--Data not available
4-DAMP 8.27.49.17.38.0~50-fold[1]
Darifenacin 8.27.49.17.38.0~50-fold[1]
Tolterodine 8.88.08.57.77.7~3-fold[1]
Oxybutynin 8.77.88.98.07.4~13-fold[1]

Note: A higher pKi value indicates a higher binding affinity. Data for DAU 5884 is limited. The selectivity is calculated from the Ki values derived from the pKi data.

Table 2: Functional Antagonism (pA2) of M3 Antagonists
CompoundTissue/Cell LineAgonistpA2 Value
DAU 5884 Data not available-Data not available
4-DAMP Human Colon (Circular Muscle)Carbachol (B1668302)9.41[2][3]
4-DAMP Human Colon (Longitudinal Muscle)Carbachol9.09[2][3]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize M3 muscarinic antagonists.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the M3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist (e.g., DAU 5884, 4-DAMP) for the M3 muscarinic receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

  • Radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Unlabeled antagonist (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the functional response of the M3 receptor to an agonist, which is an increase in intracellular calcium.

Objective: To determine the functional potency (e.g., IC50 or pA2 value) of an M3 antagonist by measuring its ability to block agonist-induced calcium mobilization in cells expressing the M3 receptor.

Materials:

  • A cell line stably expressing the human M3 muscarinic receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol or acetylcholine).

  • The M3 antagonist to be tested.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 30-60 minutes) at 37°C.

  • Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the agonist to the wells and immediately begin measuring the fluorescence intensity over time. The agonist will induce an increase in intracellular calcium, leading to an increase in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data is then plotted as the percentage of inhibition of the agonist response versus the logarithm of the antagonist concentration to determine the IC50 value. For pA2 value determination, Schild analysis is performed by measuring the shift in the agonist's concentration-response curve in the presence of different concentrations of the antagonist.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response Antagonist DAU 5884 / 4-DAMP Antagonist->M3R Binds & Blocks Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare M3 Receptor- Expressing Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand Prepare Radiolabeled Ligand ([³H]-NMS) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Antagonist Test_Compound->Incubation Filtration Separate Bound from Free Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Plotting Plot % Inhibition vs. [Antagonist] Counting->Plotting IC50 Determine IC50 Value Plotting->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

References

Validating the Antagonistic Profile of DAU 5884 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous validation of a compound's pharmacological activity is paramount. This guide provides a comparative analysis of DAU 5884 hydrochloride, a potent and selective muscarinic M3 receptor antagonist, alongside other established antagonists.[1][2][3][4] The presented data, experimental protocols, and pathway visualizations aim to offer a comprehensive resource for evaluating the antagonistic properties of this compound.

Comparative Antagonistic Activity at Muscarinic Receptors

The antagonistic activity of this compound and its counterparts is quantified through their binding affinities (pKi) and functional potencies (pKB) at various muscarinic receptor subtypes. A higher pKi or pKB value indicates a stronger binding affinity or functional antagonism, respectively.

CompoundpKi (M3 Receptor)pKi (M1 Receptor)pKi (M2 Receptor)pKi (M4 Receptor)M3 vs M2 SelectivityReference
This compound 8.89.47.48.5~25-fold[5]
Darifenacin8.8 - 9.127.87.9-~8-fold[6][7][8]
Tolterodine (B1663597)----Non-selective[9][10][11]
Oxybutynin (B1027)8.59---Non-selective[6][12][13]
4-DAMP9.1 - 9.69---M3 selective[14][15]

Note: pKi values are derived from radioligand binding assays. Selectivity is calculated from the ratio of Ki values (M2/M3). Data for tolterodine and oxybutynin often highlight their clinical use for overactive bladder, which is primarily mediated by M3 receptor antagonism.[10][12][16][17][18]

Experimental Protocols for Validating M3 Receptor Antagonism

The validation of muscarinic M3 receptor antagonism typically involves a combination of binding and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the M3 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., this compound) for the muscarinic M3 receptor.

  • Principle: The assay measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) for binding to cells or membranes expressing the M3 receptor.

  • General Protocol:

    • Preparation of Receptor Source: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human muscarinic M3 receptor.

    • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist.

Activation of the M3 receptor leads to an increase in intracellular calcium concentration.[14][19][20]

  • Objective: To determine the functional potency of the antagonist in inhibiting agonist-induced calcium release.

  • Principle: Cells expressing the M3 receptor are loaded with a calcium-sensitive fluorescent dye. The antagonist's ability to block the increase in fluorescence upon agonist stimulation is measured.[21]

  • General Protocol:

    • Cell Culture and Dye Loading: Cells expressing the M3 receptor are plated and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

    • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is added to the cells.[14]

    • Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.

    • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced response (IC50) is determined, from which the pKB value can be calculated.

M3 receptor activation stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[22][23][24][25]

  • Objective: To assess the antagonist's ability to block agonist-stimulated phosphoinositide turnover.

  • Principle: The accumulation of radiolabeled inositol phosphates in response to agonist stimulation is measured in the presence and absence of the antagonist.[26][27]

  • General Protocol:

    • Cell Labeling: Cells expressing the M3 receptor are pre-labeled by incubation with [3H]-myo-inositol.

    • Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist.

    • Agonist Stimulation: A muscarinic agonist is added to stimulate PI turnover.

    • Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates are extracted and separated by ion-exchange chromatography.

    • Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is determined by liquid scintillation counting.

    • Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated IP accumulation is quantified to determine its potency.

Visualizing the Molecular and Experimental Frameworks

To further clarify the mechanisms and procedures involved in validating this compound's antagonistic activity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Releases Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Ca_cyto->Cellular_Response Triggers ACh Acetylcholine (B1216132) (Agonist) ACh->M3R Activates DAU5884 DAU 5884 (Antagonist) DAU5884->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Antagonist_Validation_Workflow cluster_assays Experimental Validation cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay Determine_Ki Binding Affinity (Ki) Binding_Assay->Determine_Ki Determines Functional_Assay Functional Assay (e.g., Calcium Mobilization) Determine_pKB Functional Potency (pKB) Functional_Assay->Determine_pKB Determines Compare_Potency Compare Potency with Alternative Antagonists Determine_Ki->Compare_Potency Assess_Selectivity Assess Receptor Subtype Selectivity Determine_Ki->Assess_Selectivity Determine_pKB->Compare_Potency Determine_pKB->Assess_Selectivity Start Start: Compound of Interest (DAU 5884) Start->Binding_Assay Start->Functional_Assay

Caption: Experimental Workflow for Antagonist Validation.

References

Unveiling the Selectivity Profile: A Comparative Analysis of DAU 5884 Hydrochloride and Other Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in predicting its potential therapeutic efficacy and off-target effects. This guide provides a detailed comparison of the binding affinity of DAU 5884 hydrochloride with other notable muscarinic receptor antagonists, supported by experimental data and detailed protocols.

This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in a wide range of physiological functions and disease states. Its cross-reactivity profile, particularly across the five muscarinic receptor subtypes (M1-M5), is a critical determinant of its pharmacological action. This guide presents a comparative analysis of this compound's binding affinities alongside those of established muscarinic antagonists: darifenacin, oxybutynin, and trospium (B1681596).

Comparative Binding Affinity of Muscarinic Antagonists

The binding affinity of a compound for its target receptor is a key indicator of its potency. The following table summarizes the pKi values for this compound and comparator compounds at each of the five human muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound 9.4 7.4 8.8 8.5 N/A
Darifenacin8.27.49.17.38.0
Oxybutynin8.77.88.98.07.4
Trospium9.19.29.39.08.6

Data for this compound from a 2022 review on the multitargeting nature of muscarinic antagonists. Data for darifenacin, oxybutynin, and trospium from a study comparing their binding to human recombinant muscarinic receptor subtypes.[1] N/A indicates that data was not available in the cited sources.

Experimental Protocols

The determination of binding affinities (Ki values) is crucial for characterizing the cross-reactivity of a compound. A standard method for this is the radioligand binding assay.

Radioligand Binding Assay for Muscarinic Receptor Subtypes

This protocol outlines the general steps for determining the binding affinity of a test compound (like this compound) to cells expressing a specific muscarinic receptor subtype.

Materials:

  • Cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (unlabeled antagonist).

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4).

  • Atropine (for determining non-specific binding).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture the specific muscarinic receptor-expressing cells to an appropriate density.

  • Membrane Preparation (Optional): Cell membranes can be prepared by homogenization and centrifugation to isolate the receptor-containing fraction.

  • Assay Setup: In a 96-well plate, add the cell membranes or whole cells, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental design, the following diagrams provide a visual representation of the M3 muscarinic receptor signaling pathway and the workflow of a typical receptor binding assay.

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Acetylcholine Acetylcholine Acetylcholine->M3R Binds to

Caption: M3 Muscarinic Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Source Receptor Source (Cell Membranes or Whole Cells) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (e.g., DAU 5884) Test_Compound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing (Remove Unbound Radioligand) Filtration->Washing Scintillation_Counting Scintillation Counting (Measure Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis

Caption: Experimental Workflow for a Receptor Binding Assay.

References

Comparative Analysis of DAU 5884 Hydrochloride and Other M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental data of DAU 5884 hydrochloride in comparison to other selective M3 muscarinic receptor antagonists.

This compound has been identified as a potent and selective antagonist for the muscarinic M3 receptor, a key target in the regulation of smooth muscle contraction and glandular secretion.[1] This guide provides a comparative overview of this compound against other established M3 antagonists, including darifenacin, solifenacin, oxybutynin, and tolterodine, focusing on their binding affinities, and the experimental methodologies used for their characterization.

Quantitative Data Comparison

The binding affinity of a drug to its target receptor is a critical determinant of its potency. The following table summarizes the pKi values for this compound and other selected muscarinic antagonists across different muscarinic receptor subtypes. A higher pKi value indicates a stronger binding affinity.

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)
DAU 5884 9.4 ± 0.047.4 ± 0.058.8 ± 0.038.5 ± 0.02
Darifenacin8.27.49.17.3
Solifenacin7.66.87.96.9
Oxybutynin8.77.88.98.0
Tolterodine8.88.08.57.7

Table 1: Comparative binding affinities (pKi) of this compound and other muscarinic antagonists for M1-M4 muscarinic receptor subtypes. Data for all compounds were compiled from a 2022 review on the multitargeting nature of muscarinic orthosteric agonists and antagonists.[2]

Additionally, IC50 values, which represent the concentration of an antagonist required to inhibit a response by 50%, have been reported for this compound. These values were determined against the binding of 0.3 nM [3H]N-methylscopolamine ([3H]NMS) and range from 8 to 131 nM.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to characterize the pharmacological properties of muscarinic receptor antagonists.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for its receptor. The pKi values presented in Table 1 were likely determined using a competitive radioligand binding assay.

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the target muscarinic receptor subtypes are isolated.

  • Incubation: These membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]NMS), which is known to bind to muscarinic receptors.[2][3][4]

  • Competition: Increasing concentrations of the unlabeled antagonist (the compound being tested, such as DAU 5884) are added to the incubation mixture. The unlabeled antagonist competes with the radioligand for binding to the receptor.

  • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The IC50 value is then converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation, and the pKi is calculated as the negative logarithm of the Ki.[5]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([3H]NMS) Radioligand->Incubation Test_Compound Test Compound (e.g., DAU 5884) Test_Compound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation pKi_Value Calculate pKi Ki_Calculation->pKi_Value

Caption: Workflow for a competitive radioligand binding assay.

Isolated Organ Bath Functional Assays

Isolated organ bath experiments are used to assess the functional effects of a drug on a specific tissue, such as its ability to inhibit muscle contraction.[6][7][8] These assays are crucial for determining the functional potency of an antagonist, often expressed as a pA2 value derived from a Schild analysis.[9][10][11][12][13]

General Protocol:

  • Tissue Preparation: A strip of smooth muscle tissue (e.g., from the bladder, ileum, or trachea) is dissected and mounted in an organ bath.[14][15]

  • Physiological Conditions: The organ bath contains a physiological salt solution, maintained at a constant temperature and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[16]

  • Contraction Induction: The tissue is stimulated to contract, either by adding a muscarinic agonist (e.g., carbachol) to the bath or through electrical field stimulation.[17]

  • Antagonist Application: The antagonist is added to the bath at various concentrations, and its effect on the agonist-induced contraction is measured using a force transducer.

  • Data Analysis (Schild Plot): The data are used to construct a Schild plot, which can determine if the antagonism is competitive and provide a pA2 value, a measure of the antagonist's potency.[9][10][11][12][13]

Experimental Workflow for Isolated Organ Bath Assay

G cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Tissue Preparation Organ_Bath Mounting in Organ Bath Tissue_Prep->Organ_Bath Stimulation Induce Contraction (Agonist or EFS) Organ_Bath->Stimulation Antagonist_Addition Add Antagonist (e.g., DAU 5884) Stimulation->Antagonist_Addition Measurement Measure Contraction (Force Transducer) Antagonist_Addition->Measurement Dose_Response Construct Dose-Response Curves Measurement->Dose_Response Schild_Analysis Schild Plot Analysis Dose_Response->Schild_Analysis pA2_Value Determine pA2 Value Schild_Analysis->pA2_Value

Caption: Workflow for an isolated organ bath functional assay.

Signaling Pathway

This compound exerts its effects by blocking the M3 muscarinic receptor, a G-protein coupled receptor (GPCR). The activation of the M3 receptor by its endogenous ligand, acetylcholine (B1216132), initiates a well-characterized signaling cascade.

M3 Muscarinic Receptor Signaling Pathway:

  • Acetylcholine Binding: Acetylcholine binds to the M3 receptor.

  • Gq/11 Protein Activation: This binding activates the associated Gq/11 protein.[18][19][20]

  • Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C.[18][21]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[21]

  • Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • Cellular Response: The increase in intracellular calcium, along with the activation of protein kinase C by DAG, triggers various cellular responses, most notably smooth muscle contraction.[22][23]

This compound, as an antagonist, competitively binds to the M3 receptor, preventing acetylcholine from binding and thereby inhibiting this signaling pathway and the subsequent cellular responses.

M3 Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Response Smooth Muscle Contraction DAG->Response Activates PKC (leading to response) Ca2 Ca2+ ER->Ca2 Releases Ca2->Response Triggers DAU5884 DAU 5884 DAU5884->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of DAU 5884.

References

Benchmarking DAU 5884 Hydrochloride Against Newer M3 Muscarinic Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the M3 muscarinic receptor antagonist, DAU 5884 hydrochloride, with newer, more clinically established M3 inhibitors such as darifenacin (B195073), tiotropium (B1237716), and revatropate. The following sections detail the pharmacological profiles of these compounds, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.

Introduction to M3 Muscarinic Receptor Antagonists

The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release.[1] Antagonists of this receptor are of significant interest for treating various conditions, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and irritable bowel syndrome (IBS).[1] this compound is a potent and selective M3R antagonist that has been instrumental in preclinical research to understand the role of M3R in various physiological processes.[2] This guide benchmarks its performance against newer M3 inhibitors that have seen clinical application.

Comparative Pharmacological Data

The following tables summarize the binding affinities (pKi) and functional potencies (pIC50/pA2) of this compound and selected newer M3 inhibitors. The data has been compiled from various in vitro studies. It is important to note that direct comparisons are best made when data is generated from the same laboratory under identical experimental conditions.

Table 1: Muscarinic Receptor Binding Affinities (pKi)
CompoundM1M2M3M4M5M3 Selectivity vs. M2Reference
DAU 5884 9.817.48.88.5-~25-fold[3]
Darifenacin 8.27.49.17.38.0~50-fold[4]
Tiotropium --High Affinity--Kinetically selective[5]
Revatropate --Potent Antagonist---
Oxybutynin 8.77.88.98.07.4~12.6-fold[4]
Tolterodine 8.88.08.57.77.7~3.2-fold[4]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. M3 selectivity vs. M2 is calculated from the ratio of Ki values.

Table 2: Functional Antagonist Potency (pIC50 / pA2)
CompoundAssay TypeTissue/Cell LineAgonistPotency (pIC50/pA2)Reference
DAU 5884 Smooth Muscle ContractionBovine Tracheal Smooth MuscleMethacholine-[2]
Darifenacin Phosphoinositide HydrolysisHuman Detrusor Smooth Muscle CellsCarbachol-
Darifenacin [3H]-IP FormationAdult Rat Ventricular CardiomyocytesCarbachol8.67 (pKi)[6]
Tiotropium Smooth Muscle ContractionGuinea-pig and Human AirwaysCholinergic Nerve StimulationPotent Inhibitor
4-DAMP Phosphoinositide HydrolysisHuman Detrusor Smooth Muscle CellsCarbachol9.2 (pA2)
Pirenzepine Phosphoinositide HydrolysisHuman Detrusor Smooth Muscle CellsCarbachol6.9 (pA2)
Methoctramine Phosphoinositide HydrolysisHuman Detrusor Smooth Muscle CellsCarbachol6.3 (pA2)

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured to ~90% confluency.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

    • The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is resuspended in assay buffer and the protein concentration is determined using a Bradford assay.

  • Competition Binding Assay:

    • Cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [N-methyl-3H]-scopolamine, 0.1-0.4 nM) and varying concentrations of the unlabeled test compound (e.g., DAU 5884, darifenacin).

    • Incubation is carried out in a total volume of 200 µL of assay buffer (e.g., 20 mM HEPES, pH 7.4) at 20-25°C for a duration sufficient to reach equilibrium (e.g., 2-3 hours).

    • Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced activation of the Gq/11 signaling pathway, which is coupled to the M3 receptor.

  • Cell Culture and Labeling:

    • Human detrusor smooth muscle cells or other cells expressing M3 receptors are cultured in 24-well plates.

    • Cells are labeled by incubating with [3H]-myoinositol (e.g., 0.5 µCi/well) in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Antagonist Inhibition Assay:

    • After labeling, cells are washed and pre-incubated with various concentrations of the antagonist (e.g., DAU 5884) for a specified time (e.g., 30 minutes).

    • A submaximal concentration of a muscarinic agonist (e.g., 100 µM carbachol) is then added, and the incubation is continued for an additional 30-60 minutes.

  • Measurement of Inositol (B14025) Phosphates:

    • The incubation is terminated by the addition of a cold acid solution (e.g., 0.5 M trichloroacetic acid).

    • The total [3H]-inositol phosphates are separated from free [3H]-myoinositol by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns).

    • The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates is determined, and the IC50 or pA2 value is calculated.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium, a downstream effect of M3 receptor activation.

  • Cell Preparation and Dye Loading:

    • CHO cells stably expressing the M3 receptor are plated in a 96-well plate and grown overnight.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Antagonist Assay:

    • After dye loading, the cells are washed.

    • The antagonist at various concentrations is added to the wells and incubated for a defined period (e.g., 15-30 minutes).

    • The plate is then placed in a fluorescence plate reader (e.g., FlexStation).

    • A baseline fluorescence reading is taken before the addition of an EC80 concentration of an agonist (e.g., acetylcholine).

    • Fluorescence is monitored continuously for a period (e.g., 90 seconds) after agonist addition to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The peak fluorescence response is measured, and the inhibitory effect of the antagonist is calculated.

    • IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.

Airway Smooth Muscle Contraction Assay

This ex vivo assay assesses the functional potency of antagonists in a physiologically relevant tissue.

  • Tissue Preparation:

    • Tracheal smooth muscle strips are isolated from animals (e.g., bovine or guinea pig) or human donors.

    • The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • The muscle strips are allowed to equilibrate under a resting tension (e.g., 1-2 g) for at least 1 hour.

  • Cumulative Concentration-Response Curves:

    • A cumulative concentration-response curve to a contractile agonist (e.g., methacholine) is generated to determine the EC50 value.

    • After washing and re-equilibration, the tissue is pre-incubated with a fixed concentration of the antagonist (e.g., DAU 5884) for a specified time (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • Data Analysis:

    • The contractile responses are measured as the increase in tension from the baseline.

    • The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M3 muscarinic receptor signaling pathway and a general workflow for in vitro pharmacological profiling.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to Secretion Glandular Secretion PKC->Secretion Leads to Antagonist M3 Antagonist (e.g., DAU 5884) Antagonist->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

In_Vitro_Pharmacology_Workflow start Start compound_prep Compound Preparation (DAU 5884, Newer Inhibitors) start->compound_prep binding_assay Radioligand Binding Assay (Determine Ki) compound_prep->binding_assay functional_assay Functional Assays compound_prep->functional_assay data_analysis Data Analysis (IC50, pA2, Selectivity) binding_assay->data_analysis pi_assay Phosphoinositide Hydrolysis Assay functional_assay->pi_assay ca_assay Calcium Mobilization Assay functional_assay->ca_assay tissue_assay Tissue-Based Assay (e.g., Smooth Muscle Contraction) functional_assay->tissue_assay pi_assay->data_analysis ca_assay->data_analysis tissue_assay->data_analysis comparison Comparative Analysis and Reporting data_analysis->comparison end End comparison->end

Caption: In Vitro Pharmacology Workflow.

Conclusion

This compound remains a valuable research tool as a potent and selective M3 muscarinic receptor antagonist. The comparative data presented in this guide indicates that newer inhibitors, such as darifenacin, exhibit a favorable selectivity profile for the M3 receptor over the M2 subtype, which is a desirable characteristic for reducing potential cardiac side effects. Tiotropium's key feature is its long duration of action, attributed to its slow dissociation from the M3 receptor.

The choice of antagonist will ultimately depend on the specific research question. For studies requiring high M3 selectivity, darifenacin may be a suitable choice. For investigations where long-lasting receptor blockade is desired, tiotropium is a strong candidate. DAU 5884 continues to be a relevant benchmark compound for the in vitro characterization of M3 receptor function and for the initial screening and profiling of new chemical entities targeting this receptor. The provided experimental protocols offer a foundation for conducting rigorous comparative studies to further elucidate the nuanced pharmacological differences between these important M3 inhibitors.

References

Confirming M3 Receptor Blockade with DAU 5884 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DAU 5884 hydrochloride, a potent and selective M3 muscarinic receptor antagonist, with other relevant alternatives. The information presented is supported by experimental data to assist researchers in confirming M3 receptor blockade and selecting the appropriate antagonist for their studies.

Introduction to M3 Receptor Antagonism

Muscarinic M3 receptors, a subtype of G-protein coupled receptors, play a crucial role in mediating smooth muscle contraction, glandular secretion, and neurotransmission. Antagonists of the M3 receptor are valuable tools in both basic research and clinical applications, particularly in conditions characterized by cholinergic overactivity. This compound has emerged as a potent and selective antagonist for the M3 receptor, making it a subject of significant interest in pharmacological research. This guide aims to provide a comparative analysis of this compound against other commonly used M3 antagonists, offering a clear perspective on its performance based on available data.

Comparative Analysis of M3 Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of this compound and a selection of alternative M3 receptor antagonists. This data is compiled from various in vitro studies.

Table 1: Comparative Binding Affinities (pKi) of M3 Receptor Antagonists
CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)M3 Selectivity vs M1M3 Selectivity vs M2
This compound 8.8[1]-9.81[1]--10.2-fold-
Darifenacin8.2[2]7.4[2]9.1[2]7.3[2]8.0[2]7.9-fold[2]50.1-fold[2]
Tolterodine8.8[2]8.0[2]8.5[2]7.7[2]7.7[2]0.5-fold[2]3.2-fold[2]
TiotropiumHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityKinetically selective for M3 over M2[3]Kinetically selective for M3 over M2[3]
Zamifenacin7.96.78.8 - 9.3--~8 to 25-fold~125-fold

Note: A higher pKi value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (antilog of the difference in pKi values).

Table 2: Functional Potency (pA2) of M3 Receptor Antagonists in Smooth Muscle
CompoundTissueAgonistpA2 Value
This compound ---
DarifenacinRat Bladder(+)-cis-dioxolane7.6
TolterodineGuinea Pig BladderCarbachol8.6[4]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater functional potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Radioligand Binding Assay for M3 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the M3 muscarinic receptor, often performed using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor.

Materials:

  • CHO-K1 cells stably expressing the human M3 receptor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Unlabeled antagonist for non-specific binding (e.g., Atropine)

  • Test compound (e.g., this compound)

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation cocktail

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1-M3 cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 20-40 µg/mL in assay buffer.[5]

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-NMS) at a fixed concentration (typically near its Kd value).

    • For determining non-specific binding, add a high concentration of an unlabeled antagonist like atropine (B194438) (e.g., 1 µM) instead of the test compound.[2][6]

    • For total binding, add only the radioligand and assay buffer.

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration to reach equilibrium (e.g., 60-180 minutes).[5][7]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Isolated Guinea Pig Ileum Contraction Assay for Functional Potency

This ex vivo functional assay assesses the potency of an M3 receptor antagonist in inhibiting smooth muscle contraction induced by a muscarinic agonist.

Materials:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol)

  • Test antagonist (e.g., this compound)

  • Organ bath with an isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Clean the ileum segment by gently flushing with Krebs-Henseleit solution.

    • Cut the ileum into segments of approximately 2-3 cm.

  • Mounting the Tissue:

    • Suspend each ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Generating a Cumulative Concentration-Response Curve to the Agonist:

    • Add the muscarinic agonist (e.g., Acetylcholine) to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has reached a plateau.

    • Record the contractile force at each concentration.

  • Antagonist Incubation:

    • Wash the tissue thoroughly to remove the agonist and allow it to return to the baseline tension.

    • Add the antagonist (e.g., this compound) to the bath at a fixed concentration and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

  • Generating a Second Concentration-Response Curve:

    • In the continued presence of the antagonist, repeat the cumulative addition of the agonist and record the contractile responses.

  • Data Analysis (Schild Plot):

    • Compare the agonist concentration-response curves in the absence and presence of the antagonist.

    • Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist.

    • Repeat the experiment with at least three different concentrations of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[8]

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

M3 Receptor Signaling Pathway

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to DAU5884 DAU 5884 (Antagonist) DAU5884->M3R Blocks

Caption: M3 receptor signaling cascade and the point of inhibition by DAU 5884.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (CHO-K1-M3) start->prep setup Set up 96-well Plate: - Test Compound (Varying Conc.) - [³H]-NMS (Fixed Conc.) - Non-specific Control (Atropine) prep->setup incubate Add Membranes & Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for determining M3 receptor binding affinity.

Experimental Workflow for Isolated Tissue Assay (Schild Analysis)

Schild_Analysis_Workflow start Start prep Prepare & Mount Guinea Pig Ileum start->prep equilibrate Equilibrate Tissue in Organ Bath prep->equilibrate crc1 Generate Agonist Concentration-Response Curve (CRC) equilibrate->crc1 washout Wash Tissue crc1->washout antagonist Incubate with Antagonist (Fixed Concentration) washout->antagonist crc2 Generate Agonist CRC in Presence of Antagonist antagonist->crc2 repeat_steps Repeat with Different Antagonist Concentrations crc2->repeat_steps repeat_steps->washout Yes analyze Schild Plot Analysis: - Calculate Dose Ratios - Plot log(DR-1) vs -log[Antagonist] - Determine pA2 repeat_steps->analyze No end End analyze->end

Caption: Workflow for determining the functional potency (pA2) of an antagonist.

Conclusion

This compound demonstrates high affinity and selectivity for the M3 muscarinic receptor, positioning it as a valuable tool for researchers investigating cholinergic signaling. This guide provides a framework for comparing its performance against other M3 antagonists through established in vitro methodologies. The provided data tables and detailed experimental protocols are intended to facilitate informed decisions in experimental design and the interpretation of results. The visualization of the M3 signaling pathway and experimental workflows further aids in understanding the context of M3 receptor blockade.

References

The M3 Advantage: A Comparative Guide to DAU 5884 Hydrochloride vs. Non-Selective Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of cholinergic pharmacology, the pursuit of receptor subtype selectivity is paramount for developing therapeutics with improved efficacy and reduced side-effect profiles. This guide provides a detailed comparison of DAU 5884 hydrochloride, a selective muscarinic M3 receptor antagonist, with classical non-selective muscarinic antagonists such as atropine (B194438) and ipratropium. By presenting key experimental data, detailed methodologies, and pathway visualizations, this document aims to objectively illustrate the advantages conferred by M3 receptor selectivity.

Introduction to Muscarinic Antagonism

Muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), mediate a vast array of physiological functions.[1] Non-selective antagonists, such as atropine, block these receptors indiscriminately, leading to a wide range of effects. While therapeutically useful in some contexts, this lack of selectivity is also responsible for a constellation of well-known side effects, including dry mouth, blurred vision, tachycardia, and central nervous system effects.[2][3]

The development of subtype-selective antagonists like DAU 5884 represents a significant advancement. This compound is a potent and selective antagonist of the muscarinic M3 receptor.[4] M3 receptors are primarily located on smooth muscle cells and glandular tissues, where they mediate contraction and secretion, respectively.[5] By selectively targeting M3 receptors, DAU 5884 offers the potential to modulate smooth muscle tone—for instance, in the airways or gastrointestinal tract—with a reduced risk of the side effects associated with the blockade of M1, M2, and other muscarinic receptor subtypes.[6]

Comparative Analysis of Receptor Binding Affinity

The primary advantage of DAU 5884 lies in its differentiated binding profile across muscarinic receptor subtypes. Quantitative data from radioligand binding assays demonstrate its high affinity for the M3 receptor, with significantly lower affinity for other subtypes. This contrasts sharply with non-selective antagonists, which exhibit high affinity for multiple muscarinic receptors.

The binding affinity of an antagonist for its receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. For ease of comparison, these values are often expressed as the pKi (the negative base-10 logarithm of the Ki). A higher pKi value indicates a higher binding affinity.

Table 1: Comparative Muscarinic Receptor Binding Affinities (pKi)

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)Selectivity Profile
DAU 5884 9.47.48.88.5N/AM1/M3/M4 > M2
Atropine ~8.9 - 9.1~9.0 - 9.2~9.2 - 9.3~8.9~8.8Non-selective
Ipratropium ~8.9~9.1~9.2N/AN/ANon-selective (M1/M2/M3)
Glycopyrrolate (B1671915) ~8.8~8.8~9.0~8.6~8.6Non-selective

As the data illustrates, DAU 5884 shows a clear preference for M1 and M3 receptors over the M2 subtype. This M2-sparing profile is clinically significant, as M2 receptors are the predominant subtype in the heart, where their blockade by non-selective antagonists like atropine can lead to tachycardia.[3] The high, relatively uniform pKi values of atropine, ipratropium, and glycopyrrolate across the M1, M2, and M3 subtypes confirm their non-selective nature.[10][11][12]

Functional Advantages of M3 Selectivity

The selectivity of DAU 5884 translates into a more targeted pharmacological effect. By primarily antagonizing M3 receptors, its actions are concentrated on smooth muscle and glandular tissues, making it a valuable tool for studying and potentially treating conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.[5][6]

The primary advantages over non-selective antagonists include:

  • Cardiovascular Safety: By avoiding significant blockade of cardiac M2 receptors, M3-selective antagonists are less likely to cause an increase in heart rate.[6]

  • Reduced Central Nervous System (CNS) Side Effects: M1 receptors are abundant in the CNS and are involved in cognitive processes. While DAU 5884 shows high affinity for M1 receptors in binding assays, its functional selectivity and ability to cross the blood-brain barrier would determine its CNS effect profile. Antagonists designed for peripheral M3 targets often have limited CNS penetration to avoid side effects like confusion or delirium, which can be associated with non-selective, centrally-acting agents like atropine.[1]

  • Targeted Therapeutic Action: For diseases driven by M3 receptor overactivity, a selective antagonist provides the desired therapeutic effect while minimizing off-target actions, leading to a better-tolerated treatment.[13]

Signaling Pathways of Muscarinic Antagonists cluster_0 Non-Selective Antagonist (e.g., Atropine) cluster_1 M3 Selective Antagonist (DAU 5884) Atropine Atropine M1 M1 Receptor (CNS, Glands) Atropine->M1 Blocks M2 M2 Receptor (Heart) Atropine->M2 Blocks M3 M3 Receptor (Smooth Muscle, Glands) Atropine->M3 Blocks Cognitive Effects,\nDry Mouth Cognitive Effects, Dry Mouth M1->Cognitive Effects,\nDry Mouth Tachycardia Tachycardia M2->Tachycardia Relaxation/Reduced Secretion\n(Therapeutic Effect + Side Effects) Relaxation/Reduced Secretion (Therapeutic Effect + Side Effects) M3->Relaxation/Reduced Secretion\n(Therapeutic Effect + Side Effects) DAU5884 DAU 5884 M2_2 M2 Receptor DAU5884->M2_2 Low Affinity M3_2 M3 Receptor (Smooth Muscle, Glands) DAU5884->M3_2 Selectively Blocks M1_2 M1 Receptor Minimal Cardiac Effect Minimal Cardiac Effect M2_2->Minimal Cardiac Effect Targeted Relaxation/\nReduced Secretion\n(Therapeutic Effect) Targeted Relaxation/ Reduced Secretion (Therapeutic Effect) M3_2->Targeted Relaxation/\nReduced Secretion\n(Therapeutic Effect)

Figure 1. Comparison of receptor targets for non-selective vs. M3-selective antagonists.

Key Experimental Protocols

The determination of a compound's affinity, selectivity, and functional effect relies on standardized in vitro pharmacological assays.

Experiment 1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay quantifies the affinity of a test compound (e.g., DAU 5884) for a specific receptor subtype by measuring how effectively it competes with a radioactively labeled ligand known to bind to that receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human M3 receptors) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.[14]

  • Assay Incubation: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[15]

  • Separation: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters, which trap the membranes.[14]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of test compound that inhibits 50% of the specific radioligand binding) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand Binding Assay Workflow cluster_prep cluster_assay cluster_analysis Membranes Receptor Membranes (e.g., from cells expressing M3) Incubate Incubate Membranes, Radioligand, and Varying [Test Compound] Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-NMS) Radioligand->Incubate TestCmpd Test Compound (e.g., DAU 5884) TestCmpd->Incubate Filter Vacuum Filtration (Separates Bound from Free) Incubate->Filter Equilibrium Count Scintillation Counting (Measures Bound Radioactivity) Filter->Count Plot Plot % Inhibition vs. [Test Compound] Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Figure 2. General workflow for a competitive radioligand binding assay.

Experiment 2: Isolated Organ Bath Assay for Functional Antagonism

This experiment assesses the functional consequence of receptor binding by measuring the ability of an antagonist to inhibit agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: A smooth muscle tissue, such as a strip of guinea pig ileum or trachea (which are rich in M3 receptors), is dissected and mounted in an isolated organ bath.[16][17] The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Transducer Attachment: One end of the tissue is fixed, while the other is attached to an isometric force transducer, which measures changes in muscle tension.[17]

  • Equilibration: The tissue is allowed to equilibrate under a small amount of resting tension.

  • Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.[18]

  • Antagonist Incubation: The tissue is washed, allowed to return to baseline, and then incubated with a fixed concentration of the antagonist (e.g., DAU 5884 or atropine) for a set period.

  • Post-Antagonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve. The magnitude of this shift can be used to calculate the antagonist's potency (often expressed as a pA2 value), providing a functional measure of its inhibitory effect.[19]

Conclusion

The pharmacological data clearly establishes this compound as a potent muscarinic antagonist with marked selectivity for the M3 receptor subtype over the M2 subtype. This contrasts with non-selective antagonists like atropine and ipratropium, which potently block M1, M2, and M3 receptors. This M3-selective profile offers a significant advantage by localizing the pharmacological effect to smooth muscle and glands, thereby promising a wider therapeutic window and a reduced burden of systemic, off-target side effects, particularly unwanted cardiovascular effects. For researchers investigating the role of M3 receptors or developing novel therapeutics for smooth muscle disorders, DAU 5884 serves as a superior tool compared to its non-selective counterparts.

References

Head-to-head comparison of DAU 5884 hydrochloride and other muscarinic blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of DAU 5884 hydrochloride and other prominent muscarinic receptor antagonists. The information presented is intended to assist researchers in selecting the most appropriate blocker for their specific experimental needs, based on receptor subtype selectivity and functional potency.

Executive Summary

This compound is a potent and selective antagonist for the muscarinic M3 receptor subtype.[1][2] This selectivity distinguishes it from non-selective blockers like atropine (B194438) and scopolamine, and offers a different pharmacological profile compared to other subtype-selective antagonists. This guide presents a head-to-head comparison of the binding affinities of DAU 5884 with commonly used muscarinic antagonists, supported by detailed experimental protocols for key assays used in their characterization.

Data Presentation: Comparative Binding Affinities

The following table summarizes the negative logarithm of the inhibitor constant (pKi) for this compound and other muscarinic blockers across the five muscarinic receptor subtypes (M1-M5). Higher pKi values indicate greater binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
DAU 5884 9.47.48.88.5N/AM1/M3 > M4 > M2
Atropine ~8.9-9.2~9.0-9.3~9.1-9.4~8.9-9.2~8.8Non-selective
Scopolamine ~9.2~9.3~9.3~9.2~9.0Non-selective
Ipratropium ~8.9~9.1~9.0~8.9N/ANon-selective
Tiotropium ~9.4~9.0~10.0~9.2N/AM3 > M1/M4 > M2
Pirenzepine ~8.0~6.6~6.8~7.2~6.7M1-selective
AF-DX 116 ~6.8~7.4~6.3~6.9N/AM2-selective

Experimental Protocols

The data presented in this guide is primarily derived from radioligand binding assays and in vitro functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of unlabeled muscarinic antagonists.

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Unlabeled antagonist (e.g., this compound, atropine).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]NMS (typically at its Kd value), and varying concentrations of the unlabeled antagonist.

  • Equilibration: Incubate the plates at room temperature for a specified period (e.g., 2-3 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each filter and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Imaging

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.

Objective: To determine the functional potency (IC50) of muscarinic antagonists.

Materials:

  • Whole cells stably expressing the muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test antagonist (e.g., this compound).

  • Hanks' Balanced Salt Solution (HBSS).

  • A fluorescence plate reader or microscope capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye-containing buffer for a specific time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Incubation: Wash the cells and then pre-incubate them with varying concentrations of the antagonist for a defined period.

  • Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of the agonist (typically the EC80) to all wells simultaneously.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: The antagonist's IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Acetylcholine Acetylcholine (Agonist) Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic_Receptor Activates Gq_11 Gq/11 Muscarinic_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAU_5884 DAU 5884 (Antagonist) DAU_5884->Muscarinic_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway and antagonist action.

Experimental Workflow for Antagonist Characterization

cluster_0 In Vitro Assays cluster_1 Data Analysis Receptor_Expression Stable Expression of Muscarinic Receptor Subtypes (M1-M5) in Cell Lines Membrane_Prep Cell Membrane Preparation Receptor_Expression->Membrane_Prep Functional_Assay Functional Assays (e.g., Calcium Imaging) Receptor_Expression->Functional_Assay Radioligand_Assay Radioligand Binding Assay ([³H]NMS Displacement) Membrane_Prep->Radioligand_Assay Ki_Determination Determination of pKi values (Binding Affinity) Radioligand_Assay->Ki_Determination IC50_Determination Determination of pIC50 values (Functional Potency) Functional_Assay->IC50_Determination Selectivity_Profile Generation of Receptor Selectivity Profile Ki_Determination->Selectivity_Profile IC50_Determination->Selectivity_Profile Comparison Comparison Selectivity_Profile->Comparison Head-to-Head Comparison

Caption: Workflow for characterizing muscarinic receptor antagonists.

References

Safety Operating Guide

Proper Disposal of DAU 5884 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of DAU 5884 hydrochloride, a selective muscarinic M3 receptor antagonist. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is strongly recommended.

Essential Safety and Logistical Information

This compound is a research chemical, and as such, it is imperative to handle it with a high degree of caution.[1] The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be adapted to comply with local, state, and federal regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Summary of Key Data

For easy reference, the following table summarizes the essential quantitative data for this compound.

PropertyValue
Molecular Weight351.83 g/mol
FormulaC₁₇H₂₁N₃O₃·HCl
Purity≥98%
SolubilitySoluble to 50 mM in water and to 100 mM in DMSO
StorageDesiccate at +4°C
CAS Number131780-48-8

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final collection.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

  • Closed-toe shoes

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any other solid materials that have come into contact with the chemical in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

3. Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The primary hazards (e.g., "Potentially Toxic," "Irritant")

  • The date the waste was first added to the container

4. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is in place to catch any potential leaks.

5. Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C D Solid Waste Container C->D Solid E Liquid Waste Container C->E Liquid F Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->F E->F G Store in Designated Secure Area with Secondary Containment F->G H Contact EHS for Pickup G->H I Document Waste Disposal H->I

Caption: Disposal Workflow for this compound.

Signaling Pathway and Logical Relationships

The decision-making process for handling and disposing of this compound can be visualized as follows.

Decision-Making for this compound Disposal start Start: Need to Dispose of This compound sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Potentially Hazardous sds_check->treat_hazardous No follow_sds Follow SDS Disposal Instructions sds_check->follow_sds Yes ppe Wear Full PPE treat_hazardous->ppe follow_sds->ppe segregate Segregate into Labeled Hazardous Waste Containers ppe->segregate store Store Securely segregate->store contact_ehs Contact EHS for Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision-Making for this compound Disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling DAU 5884 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling DAU 5884 hydrochloride in a laboratory setting. As a selective muscarinic M3 receptor antagonist, this compound is intended for research use only.[1] The full toxicological properties of this compound may not be fully known, and therefore, it must be handled with care by trained personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentStandard
Eye and Face Chemical safety goggles or a face shield.ANSI Z87.1 or equivalent
Skin Chemical-resistant gloves (e.g., nitrile). Lab coat.BS EN 374:2003 or equivalent
Respiratory Use in a well-ventilated area or chemical fume hood. A respirator may be necessary if dust or aerosols are generated.Follow risk assessment

Note: Always inspect gloves for integrity before use and wash hands thoroughly after handling.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is vital for the safe handling of this compound.

2.1. Engineering Controls

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[2]

  • Ensure easy access to an eyewash station and a safety shower.

2.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, allow the vial to reach room temperature for at least 60 minutes.[3] Gently tap the vial to dislodge any material that may have accumulated in the cap during transit.

  • Weighing: If weighing the solid, do so in a chemical fume hood to avoid inhalation of any dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly. For hydrochloride salts, be aware of potential reactivity.

  • Storage:

    • Solid: Store the compound desiccated at +4°C in a tightly sealed vial.[1][3] It can be stored for up to 6 months under these conditions.[3]

    • Solution: Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[3] It is recommended to use freshly prepared solutions on the same day.[3]

2.3. First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

3.1. Waste Chemical Disposal

  • As a hydrochloride salt, the waste may be acidic.[4] Neutralization of the waste solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 is a recommended step before disposal.[4][5]

  • Collect all waste material in a designated, properly labeled, and sealed hazardous waste container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.[6]

3.2. Container Disposal

  • Empty vials must be triple-rinsed with a suitable solvent.[7]

  • The first rinsate must be collected and disposed of as hazardous waste.[7]

  • After thorough rinsing and drying, and with the label defaced, the empty container can be disposed of as regular laboratory glass waste.[7]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Allow Vial to Reach Room Temperature prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 storage1 Solid: Desiccate at +4°C handle2->storage1 Store Unused Solid storage2 Solution: Aliquot and Store at -20°C handle2->storage2 Store Solution disp1 Collect Waste in Labeled Container handle2->disp1 Dispose of Waste disp2 Neutralize if Acidic disp1->disp2 disp3 Dispose via Hazardous Waste Stream disp2->disp3 disp4 Triple Rinse Empty Container disp4->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.